molecular formula C12H10BrNO B149516 3-(Benzyloxy)-5-bromopyridine CAS No. 130722-95-1

3-(Benzyloxy)-5-bromopyridine

Cat. No.: B149516
CAS No.: 130722-95-1
M. Wt: 264.12 g/mol
InChI Key: YSHKYZAWTWKQKK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromopyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHKYZAWTWKQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572283
Record name 3-(Benzyloxy)-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130722-95-1
Record name 3-(Benzyloxy)-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-(Benzyloxy)-5-bromopyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Utility of a Bifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Benzyloxy)-5-bromopyridine has emerged as a highly valuable intermediate, offering a unique combination of functionalities that empower researchers and drug development professionals. Its structure, featuring a pyridine core, a versatile bromine handle, and a protected hydroxyl group in the form of a benzyl ether, provides a pre-engineered platform for sequential, site-selective modifications.

This guide provides an in-depth technical overview of this compound, moving beyond simple data cataloging to explain the causality behind its synthesis and application. We will explore its chemical properties, provide field-proven synthetic protocols, and illustrate its strategic role in the development of pharmaceutically relevant compounds, particularly kinase inhibitors.[1][2]

Core Compound Identification and Nomenclature

Proper identification is the foundation of reproducible science. The compound is most commonly known by its semi-systematic name, but adherence to IUPAC standards is crucial for unambiguous documentation.

  • IUPAC Name: 3-bromo-5-(phenylmethoxy)pyridine[3]

  • Common Name: this compound

  • Synonyms: 3-Benzyloxy-5-bromo-pyridine, 5-Benzyloxy-3-bromopyridine, Pyridine, 3-bromo-5-(phenylmethoxy)-[3]

  • CAS Number: 130722-95-1[3]

  • Chemical Structure:

    alt text
    (Image generated for illustrative purposes)

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for handling, reaction monitoring, and quality control. The following table summarizes the key characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO[3]
Molecular Weight 264.12 g/mol [3]
Appearance White to light yellow crystalline solidVendor Data
Melting Point 69 - 73 °CVendor Data
Boiling Point 343.7 ± 27.0 °C (Predicted)Vendor Data
Density 1.438 ± 0.06 g/cm³ (Predicted)Vendor Data
Solubility Soluble in methanol, ethanol, DMFGeneral Knowledge
Storage Store at room temperature, sealed in a dry environmentVendor Data
Expected Spectroscopic Characteristics
  • ¹H NMR: The spectrum will feature distinct regions. The aromatic region (approx. 7.0-8.5 ppm) will show signals for the three pyridine protons and the five protons of the phenyl ring. The pyridine protons will appear as doublets or doublets of doublets, while the phenyl protons will present as a multiplet. A characteristic singlet for the benzylic methylene protons (-CH₂-) is expected around 5.0-5.2 ppm.

  • ¹³C NMR: The spectrum will display 12 distinct signals (unless there is accidental overlap). Key signals include the benzylic carbon around 70 ppm, and the aromatic carbons between 110-160 ppm, with the carbon atoms attached to bromine and oxygen being significantly shifted.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic rings (~3030-3100 cm⁻¹), C-O-C stretching for the ether linkage (~1050-1250 cm⁻¹), and C=N/C=C stretching for the pyridine ring (~1400-1600 cm⁻¹).

Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for preparing this compound is the Williamson ether synthesis.[4] This classic Sₙ2 reaction is ideal for forming an ether from an alkoxide and a primary alkyl halide. The causality for this choice is clear: the phenolic proton of the precursor, 5-bromo-3-hydroxypyridine, is acidic and easily removed by a base to form a potent pyridinoxide nucleophile. This nucleophile then readily displaces the bromide from benzyl bromide, a primary halide that is highly susceptible to Sₙ2 attack with minimal risk of competing elimination reactions.

Workflow for Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Workup & Purification start 5-Bromo-3-hydroxypyridine base Add Base (e.g., NaH, K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) start->base alkoxide Formation of Pyridinoxide Anion base->alkoxide sn2 Nucleophilic Substitution (SN2) alkoxide->sn2 Nucleophile bnbr Benzyl Bromide bnbr->sn2 Electrophile product This compound workup Aqueous Workup (Quench, Extract) sn2->workup Reaction Mixture purify Purification (e.g., Column Chromatography) workup->purify final Isolated Product purify->final SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(Br)L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_boronate Ar-Pd(II)(R)L₂ tm->pd2_boronate re Reductive Elimination pd2_boronate->re re->pd0 Regenerates Catalyst product 5-R-3-(Benzyloxy)pyridine (Ar-R) re->product reactant This compound (Ar-Br) reactant->oa boronic R-B(OH)₂ + Base boronic->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's trustworthiness stems from its well-understood mechanism and high functional group tolerance. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is critical and must be optimized for the specific boronic acid substrate used.

Applications in Research and Drug Development

The 3-oxy-5-halopyridine motif is a privileged scaffold in medicinal chemistry. The this compound intermediate is particularly valuable for synthesizing compounds targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.

[2][5]The synthetic strategy typically involves:

  • Core Construction: Using the bromine at C5 for a Suzuki or other cross-coupling reaction to install a key pharmacophoric element.

  • Deprotection: Subsequent removal of the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the C3-hydroxyl group.

  • Further Functionalization: The revealed hydroxyl group can then be used for further derivatization, such as forming new ether or ester linkages to modulate solubility, potency, or pharmacokinetic properties.

Numerous patents for kinase inhibitors describe the synthesis of molecules containing a core structure readily accessible from this intermediate, highlighting its importance in building libraries of potential drug candidates.

[1][6]### 6. Safety and Handling

As a responsible scientist, proper handling is non-negotiable. This compound is classified as an irritant and is harmful if swallowed.

[3]* Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

References

Technical Guide: 3-(Benzyloxy)-5-bromopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130722-95-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Benzyloxy)-5-bromopyridine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, registration details, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Core Compound Data

This compound is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy group and a bromine atom on the pyridine ring, allows for versatile chemical modifications, making it a valuable precursor for pharmaceutical agents.[1]

Physicochemical and Registration Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 130722-95-1[1][2]
Molecular Formula C₁₂H₁₀BrNO[1][2]
Molecular Weight 264.12 g/mol [1][2]
Appearance White to almost white powder or crystals[1]
Melting Point 69 - 73 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions 2 - 8 °C[1]
MDL Number MFCD07375004[1]
PubChem CID 15389198[1][2]

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of novel kinase inhibitors, particularly for oncological targets. The pyridine core is a common scaffold in kinase inhibitors, and the bromo- and benzyloxy-substituents provide handles for synthetic diversification to achieve desired potency and selectivity.

A notable example is its use in the synthesis of a new class of selective ROS1 inhibitors, such as the compound SMU-037. These inhibitors are designed to combat resistance to existing therapies.[3] The synthesis of these aminopyridine-based inhibitors often involves a crucial C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(benzyloxy)-5-bromopyridine

The introduction of an amino group at the C2 position of the pyridine ring is a key step in the synthesis of many bioactive molecules from this compound. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation. Below is a representative experimental protocol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product Reactant1 This compound Reaction_Center Buchwald-Hartwig Amination Reactant1->Reaction_Center Reactant2 Amine Source (e.g., Benzophenone imine) Reactant2->Reaction_Center Catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Center Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Center Base Base (e.g., NaOt-Bu) Base->Reaction_Center Solvent Solvent (e.g., Toluene) Solvent->Reaction_Center Product 2-Amino-3-(benzyloxy)-5-bromopyridine Reaction_Center->Product

Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine source (e.g., benzophenone imine or an ammonia equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with the palladium catalyst, phosphine ligand, and the base.

  • Addition of Reactants: this compound and the amine source are added to the flask.

  • Solvent Addition: Anhydrous, degassed solvent is added via syringe.

  • Reaction: The reaction mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution. The product is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired 2-amino-3-(benzyloxy)-5-bromopyridine.

Role in Targeting the ROS1 Signaling Pathway

The synthesized 2-amino-3-(benzyloxy)-5-bromopyridine is a key intermediate for building more complex molecules that can act as kinase inhibitors. One such application is in the development of selective inhibitors of the ROS1 receptor tyrosine kinase. ROS1 is a driver of oncogenesis in a subset of non-small cell lung cancers (NSCLC).

ROS1_Pathway ROS1_Inhibitor ROS1 Inhibitor (e.g., SMU-037) ROS1 ROS1 ROS1_Inhibitor->ROS1 SHP2 SHP2 ROS1->SHP2 GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

3-(Benzyloxy)-5-bromopyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core physicochemical properties of 3-(Benzyloxy)-5-bromopyridine, a compound utilized in pharmaceutical research and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental molecular data for this compound is summarized below.

PropertyValueCitations
Molecular Formula C₁₂H₁₀BrNO[1][2][3]
Molecular Weight 264.12 g/mol [2][3]
CAS Number 130722-95-1[1][2][3]

Applicability of Further Technical Data

The user request included requirements for experimental protocols and signaling pathway diagrams. For the specific query of determining the molecular formula and weight of a known chemical compound like this compound, these elements are not applicable.

  • Experimental Protocols: The molecular weight and formula are fundamental, calculated properties of a well-characterized molecule. Standardized techniques like mass spectrometry and elemental analysis are used for initial structure elucidation, but detailed, novel experimental protocols are not necessary to report these established values.

  • Signaling Pathways and Logical Diagrams: These visualizations are used to describe complex biological or chemical processes, interactions, and workflows. The determination of a molecule's weight and formula is a direct calculation based on its atomic composition and does not involve a multi-step pathway or logical relationship that would necessitate a Graphviz diagram.

References

Technical Guide: 3-(Benzyloxy)-5-bromopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(benzyloxy)-5-bromopyridine, a key building block in the synthesis of targeted therapeutics. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for oncology and immunology.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a pyridine core, a bromine atom providing a reactive handle for cross-coupling reactions, and a benzyloxy group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
SMILES C1=CC=C(C=C1)COC2=CC(=CN=C2)Br[1]
InChIKey YSHKYZAWTWKQKK-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNOPubChem[2][3]
Molecular Weight 264.12 g/mol PubChem[2][3]
Appearance White solidChemicalBook[4]
Melting Point 69.0 to 73.0 °CChem-Impex
CAS Number 130722-95-1PubChem[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 3,5-dibromopyridine with benzyl alcohol in the presence of a base.[4]

Experimental Protocol: Synthesis from 3,5-Dibromopyridine

This protocol outlines the synthesis of this compound from 3,5-dibromopyridine and benzyl alcohol.[4]

Materials:

  • 3,5-Dibromopyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMF, slowly add benzyl alcohol (1.0 equivalent) under an inert atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 1 hour to ensure complete formation of the sodium benzoxide.

  • Dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF and add this solution to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Expected Yield: Approximately 43%.[4]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Pyridine H-2~8.4Pyridine C-2~148
Pyridine H-4~7.5Pyridine C-3~155
Pyridine H-6~8.3Pyridine C-4~125
Benzyl CH₂~5.2Pyridine C-5~118
Phenyl H (ortho)~7.4Pyridine C-6~142
Phenyl H (meta)~7.3Benzyl CH₂~70
Phenyl H (para)~7.3Phenyl C-ipso~136
Phenyl C-ortho~128
Phenyl C-meta~129
Phenyl C-para~128

Mass Spectrometry: The predicted exact mass for the protonated molecule [M+H]⁺ is 264.00185 m/z.[1][5]

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[6] The bromine atom at the 5-position provides a convenient site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor, utilizing this compound as a key intermediate. This workflow is representative of syntheses targeting Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

G cluster_0 Step 1: Functionalization of Pyridine Core cluster_1 Step 2: Introduction of Kinase-Binding Moiety cluster_2 Step 3: Final Product Assembly A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B Pd Catalyst, Base C Functionalized Pyridine Intermediate B->C D Debenzylation C->D e.g., H₂, Pd/C E Amination or Etherification D->E Introduction of pharmacophore F Key Kinase Inhibitor Scaffold E->F G Coupling with Side Chain F->G H Final Kinase Inhibitor G->H

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.[7]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Conventional Heating Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Microwave Irradiation Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the chosen solvent and seal the vial.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Role in Targeting Kinase Signaling Pathways

Derivatives of this compound are instrumental in the development of inhibitors targeting key kinases involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[8]

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (derived from This compound) Inhibitor->BTK AuroraA_Pathway Centrosome Centrosome Maturation Mitotic_Progression Proper Mitotic Progression Centrosome->Mitotic_Progression Spindle Bipolar Spindle Assembly Spindle->Mitotic_Progression AuroraA Aurora Kinase A AuroraA->Centrosome AuroraA->Spindle Mitotic_Arrest Mitotic Arrest & Aneuploidy AuroraA->Mitotic_Arrest Apoptosis Apoptosis Inhibitor Aurora A Inhibitor (derived from This compound) Inhibitor->AuroraA Mitotic_Arrest->Apoptosis

References

An In-Depth Technical Guide to the Fundamental Synthesis of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-(Benzyloxy)-5-bromopyridine

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core functionalized with a reactive bromine atom and a versatile benzyloxy protecting group, makes it an invaluable intermediate for constructing complex molecular architectures.[1][2] The bromine atom serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents. Simultaneously, the benzyloxy group acts as a protected hydroxyl function, which can be unveiled in later synthetic stages to reveal a crucial pharmacophoric element. This dual functionality allows for the strategic and sequential elaboration of molecules, a cornerstone of modern pharmaceutical synthesis.[3]

This guide provides a comprehensive overview of the primary and most efficient methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and explaining the critical causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and in-depth understanding of how to prepare this key intermediate.

Physicochemical & Safety Data

A thorough understanding of the target compound's properties and the hazards of its precursors is paramount for safe and successful synthesis.

Table 1: Properties of this compound and Key Precursors

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
This compound 130722-95-1C₁₂H₁₀BrNO264.1269 - 73Irritant to eyes, skin, and respiratory system.[4][5]
3-Hydroxy-5-bromopyridine 74115-13-2C₅H₄BrNO174.00166 - 170Harmful if swallowed, causes skin and eye irritation.[6]
3,5-Dibromopyridine 625-92-3C₅H₃Br₂N236.89110 - 115Refer to supplier SDS.
Benzyl Bromide 100-39-0C₇H₇Br171.03-4 to -3Lachrymator, corrosive, toxic.
Sodium Hydride (60% disp.) 7646-69-7NaH24.00800 (decomposes)Flammable solid, water-reactive.

Synthetic Strategy I: The Williamson Ether Synthesis (Preferred Route)

The Williamson ether synthesis is the most reliable and widely employed method for preparing this compound. This pathway is favored for its high efficiency, predictable outcome, and operational simplicity.

Principle and Mechanistic Rationale

This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[7] The core principle involves the deprotonation of a weakly acidic alcohol (in this case, the phenol-like hydroxyl group of 3-hydroxy-5-bromopyridine) to form a potent nucleophile, the corresponding alkoxide (or more accurately, phenoxide).[8] This nucleophile then attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group in a single, concerted step.[7][8]

The choice of reactants is critical for maximizing the yield of the desired ether and minimizing competing side reactions.[9]

  • Nucleophile : 3-Hydroxy-5-bromopyridine provides the pyridin-3-olate anion upon deprotonation. Its nucleophilicity is sufficient for the reaction without being excessively basic, which could promote elimination.

  • Electrophile : Benzyl bromide is an ideal electrophile. It is a primary halide, which is sterically accessible and highly reactive towards S_N2 attack. Secondary or tertiary halides are strongly disfavored as they would predominantly lead to E2 elimination products.[9]

  • Base : A strong, non-nucleophilic base is required to quantitatively deprotonate the hydroxyl group. Sodium hydride (NaH) is an excellent choice because the only byproduct of the deprotonation is hydrogen gas (H₂), which simply evolves from the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[10]

  • Solvent : A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential. These solvents can solvate the sodium cation but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the S_N2 reaction.[11]

Experimental Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution A 3-Hydroxy-5-bromopyridine C Sodium 5-bromopyridin-3-olate (Nucleophile) A->C in DMF B Sodium Hydride (NaH) B->C D H₂ Gas (byproduct) C->D E Benzyl Bromide F This compound (Final Product) C->F E->F G NaBr (salt byproduct) F->G

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol
  • Inert Atmosphere Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxy-5-bromopyridine (1.0 eq).

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of substrate). Stir the mixture under a positive pressure of nitrogen until the starting material is fully dissolved.

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise over 15-20 minutes.

    • Causality Insight: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The slight excess of NaH ensures complete deprotonation.

  • Alkoxide Formation : Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution (or fine suspension) indicates the complete formation of the sodium salt.

  • Benzylation : Cool the mixture back to 0 °C. Add benzyl bromide (1.05 - 1.1 eq) dropwise via syringe over 10 minutes.

    • Causality Insight: Maintaining a low temperature controls the exothermicity of the S_N2 reaction. A small excess of the alkylating agent ensures the complete consumption of the valuable pyridinolate intermediate.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white to off-white solid.[1]

Synthetic Strategy II: Nucleophilic Aromatic Substitution (S_NAr)

An alternative, though less common, approach involves the direct substitution of a bromide from 3,5-dibromopyridine.

Principle and Mechanistic Rationale

This route proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by strong nucleophiles. The reaction of 3,5-dibromopyridine with a benzoxide nucleophile can displace one of the bromine atoms.[12]

For a successful S_NAr reaction, several conditions must be met:

  • The aromatic ring must be electron-deficient. The nitrogen atom in the pyridine ring serves this purpose.

  • There must be a good leaving group (in this case, bromide).

  • A strong nucleophile is required (sodium benzoxide, generated from benzyl alcohol and a strong base).

This method is viable because the starting 3,5-dibromopyridine is symmetric, so the initial substitution can occur at either the C3 or C5 position without issue. However, controlling the reaction to prevent di-substitution can be challenging and often requires careful control of stoichiometry (using only one equivalent of the nucleophile) and reaction conditions.[12] The reported yield for this method is moderate (56%).[12]

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SNAr Substitution A Benzyl Alcohol C Sodium Benzoxide (Nucleophile) A->C B Sodium Hydride (NaH) B->C E This compound (Final Product) C->E D 3,5-Dibromopyridine D->E 1 eq.

Caption: S_NAr Synthesis Workflow.

Detailed Experimental Protocol
  • Nucleophile Preparation : In an inert atmosphere, add benzyl alcohol (1.0 eq) to a suspension of sodium hydride (NaH, 1.0 eq) in anhydrous THF or DMF at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium benzoxide.

  • Substitution Reaction : To the solution of sodium benzoxide, add a solution of 3,5-dibromopyridine (1.0 eq) in the same anhydrous solvent.

  • Heating : Heat the reaction mixture to a temperature sufficient to promote the S_NAr reaction (e.g., 80-100 °C, depending on the solvent).

  • Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and perform an aqueous work-up and extraction as described in the Williamson synthesis protocol.

  • Purification : Purify the crude product by column chromatography to separate the desired mono-substituted product from unreacted starting material and any di-substituted byproduct.

Comparative Analysis and Conclusion

For the synthesis of this compound, the Williamson ether synthesis is demonstrably superior in most laboratory and process chemistry settings.

Table 2: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (S_NAr)
Primary Precursor 3-Hydroxy-5-bromopyridine3,5-Dibromopyridine
Key Reagent Benzyl BromideBenzyl Alcohol / NaH
Mechanism S_N2S_NAr
Typical Conditions Mild (0 °C to RT)Elevated Temperatures
Selectivity ExcellentRisk of di-substitution
Typical Yields Generally High (>80%)Moderate (e.g., 56%)[12]
Recommendation Preferred Method : High efficiency and control.Viable Alternative : Useful if 3,5-dibromopyridine is a more accessible starting material.

References

The Strategic Utility of 3-(Benzyloxy)-5-bromopyridine Derivatives: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(benzyloxy)-5-bromopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile and strategically important intermediate. Its unique electronic and structural features—a protected hydroxyl group, an electron-deficient pyridine ring, and a reactive bromine handle—offer a powerful platform for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this scaffold, with a focus on its role in the development of targeted therapeutics. We will explore the causality behind key experimental choices in its synthesis and derivatization, provide detailed, field-proven protocols for critical cross-coupling reactions, and illustrate its application through a retrosynthetic analysis of a clinical-stage kinase inhibitor.

Introduction: The Architectural Value of the Pyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid framework for orienting functional groups. The introduction of specific substituents onto this core is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

The this compound motif is particularly valuable for several reasons:

  • Orthogonal Reactivity: The bromine atom at the 5-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents.

  • Protected Phenolic Group: The benzyloxy group at the 3-position acts as a robust protecting group for a hydroxyl functionality. This latent phenol can be unmasked in later synthetic steps to provide a key pharmacophoric feature or a point for further derivatization.

  • Modulated Electronics: The interplay between the electron-withdrawing pyridine nitrogen and the electron-donating benzyloxy group influences the reactivity of the ring, particularly the C-Br bond, making it amenable to a range of coupling conditions.

This guide will dissect the practical aspects of working with this scaffold, providing the technical insights necessary for its successful implementation in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is critical for its effective use.

PropertyValueSource
CAS Number 130722-95-1[2]
Molecular Formula C₁₂H₁₀BrNO[3]
Molecular Weight 264.12 g/mol [3]
Appearance White to light yellow powder/crystal[2]
Melting Point 69.0 to 73.0 °C[2]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DMF)[2]
Predicted Spectroscopic Data

While a publicly available, verified spectrum is elusive, the expected NMR data can be reliably predicted based on analogous structures and fundamental principles. This predictive analysis is an essential tool for reaction monitoring and characterization.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.3-8.4 ppm (d, 1H): Proton at C2, doublet due to coupling with H4. Expected to be the most downfield pyridine proton due to proximity to nitrogen.

  • δ 8.2-8.3 ppm (d, 1H): Proton at C6, doublet due to coupling with H4.

  • δ 7.5-7.6 ppm (t, 1H): Proton at C4, triplet (or more accurately, a doublet of doublets appearing as a triplet) from coupling to H2 and H6.

  • δ 7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.

  • δ 5.1-5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyloxy group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 155-157 ppm: C3 (carbon attached to benzyloxy group).

  • δ 145-147 ppm: C6.

  • δ 140-142 ppm: C2.

  • δ 135-137 ppm: C1' (ipso-carbon of the benzyl ring).

  • δ 128-130 ppm: C2', C3', C4' of the benzyl ring.

  • δ 125-127 ppm: C4.

  • δ 118-120 ppm: C5 (carbon attached to bromine).

  • δ 70-72 ppm: Methylene carbon (-CH₂-) of the benzyloxy group.

Synthesis of the Core Scaffold

The most common and reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with benzyl alcohol.

Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3,5-Dibromopyridine P2 SNAr Reaction: Sodium Benzoxide + 3,5-Dibromopyridine R1->P2 Step 1b R2 Benzyl Alcohol P1 Deprotonation: Benzyl alcohol + NaH → Sodium Benzoxide R2->P1 Step 1a R3 Sodium Hydride (NaH) R3->P1 R4 DMF (Solvent) P1->P2 P3 Aqueous Workup & Extraction P2->P3 Step 2 P4 Purification (Crystallization/Chromatography) P3->P4 Step 3 Prod This compound P4->Prod Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dibromopyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C.

  • Slowly add benzyl alcohol (1.05 equivalents) dropwise to the stirred suspension. Causality: This exothermic reaction generates sodium benzoxide, the active nucleophile. Slow addition at 0 °C controls the hydrogen gas evolution and prevents overheating.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • SNAr Reaction: Add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the sodium benzoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Key Transformations: The Art of Cross-Coupling

The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions. The bromine at the C5 position is an ideal handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[4] This reaction is fundamental for building biaryl scaffolds common in kinase inhibitors.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Retrosynthesis cluster_target Target Molecule cluster_disconnections Key Disconnections cluster_intermediates Key Intermediates GSK GSK2126458 Analog (Benzyloxy instead of Methoxy) I1 Aminopyridine Derivative GSK->I1 Buchwald- Hartwig D1 C-N (Sulfonamide) D2 C-C (Suzuki) I1->D1 I2 3-(Benzyloxy)-5-(quinolinyl)pyridine I1->I2 Nitration/ Reduction I2->D2 I3 This compound (Our Scaffold) I2->I3 Suzuki

References

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-5-bromopyridine is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine core functionalized with a benzyloxy group and a bromine atom, offer versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of targeted therapies for cancer and neurological disorders. Detailed experimental protocols for its synthesis and subsequent transformations, along with a summary of its characterization data, are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀BrNO[2]
Molecular Weight 264.12 g/mol [2]
CAS Number 130722-95-1[2]
Melting Point 69 - 73 °C[1][3]
Boiling Point 343.7±27.0 °C (Predicted)[3]
Density 1.438±0.06 g/cm³ (Predicted)[3]
Appearance White to almost white powder to crystal[1]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dimethylformamide.[4]
UV max (λmax) 290 nm (in MeOH)[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with benzyl alcohol in the presence of a strong base.[5][6]

Experimental Protocol

Reaction: Williamson Ether Synthesis

Reagents:

  • 3,5-Dibromopyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Water (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure: [6]

  • To a stirred suspension of sodium hydride (1.0 equivalents) in anhydrous DMF, slowly add benzyl alcohol (1.01 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60 °C and stir for 1 hour to ensure complete deprotonation of the benzyl alcohol, forming sodium benzoxide.

  • In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.

  • Add the solution of 3,5-dibromopyridine to the sodium benzoxide solution.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Yield: A reported yield for a similar procedure is 56%.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction Reaction 3,5-Dibromopyridine->Reaction Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Reaction DMF DMF DMF->Reaction 80 °C 80 °C 80 °C->Reaction 2 hours 2 hours 2 hours->Reaction This compound This compound Reaction->this compound Williamson Ether Synthesis

Caption: Synthesis of this compound.

Spectroscopic Characterization Data

Technique Data
¹H NMR Expected signals for aromatic protons of the pyridine and benzyl rings, and a singlet for the benzylic methylene protons.
¹³C NMR Expected signals for the carbon atoms of the pyridine and benzyl rings.
Mass Spec. Predicted [M+H]⁺ of 264.00185.[7]
IR Expected characteristic peaks for C-O-C ether linkage, C=N and C=C of the pyridine ring, and aromatic C-H bonds.
UV-Vis λmax at 290 nm in methanol.[4]

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the fields of oncology and neuropharmacology. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The benzyloxy group can be retained in the final molecule or deprotected to reveal a phenol, which can be further functionalized.

ROS1 Inhibitors for Cancer Therapy

Derivatives of 3-(benzyloxy)aminopyridine have been identified as potent and selective inhibitors of the ROS1 proto-oncogene receptor tyrosine kinase.[8] ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other cancers.[9] Inhibition of the constitutively active ROS1 fusion protein blocks downstream signaling pathways that promote cell proliferation and survival.[9]

G This compound This compound ROS1 Inhibitor ROS1 Inhibitor This compound->ROS1 Inhibitor Multi-step synthesis ROS1 Fusion Protein ROS1 Fusion Protein ROS1 Inhibitor->ROS1 Fusion Protein Inhibits Cell Proliferation & Survival Cell Proliferation & Survival ROS1 Inhibitor->Cell Proliferation & Survival Inhibits Downstream Signaling Downstream Signaling ROS1 Fusion Protein->Downstream Signaling Activates Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Role in ROS1 inhibitor synthesis.

Neuroprotective Agents

Benzyloxy-substituted small molecules have been investigated as monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[3] Additionally, benzyloxy benzamide derivatives have shown potential as neuroprotective agents for ischemic stroke by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[10]

G This compound This compound Neuroprotective Agent Neuroprotective Agent This compound->Neuroprotective Agent Synthetic Elaboration MAO-B MAO-B Neuroprotective Agent->MAO-B Inhibits PSD95-nNOS Interaction PSD95-nNOS Interaction Neuroprotective Agent->PSD95-nNOS Interaction Disrupts Neuroprotection Neuroprotection Neuroprotective Agent->Neuroprotection Promotes Neurodegeneration Neurodegeneration MAO-B->Neurodegeneration Contributes to Neuronal Damage Neuronal Damage PSD95-nNOS Interaction->Neuronal Damage Contributes to

Caption: Application in neuroprotective agent synthesis.

Key Experimental Protocols for Further Reactions

The versatility of this compound as a synthetic intermediate is demonstrated by its utility in common cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups.

G This compound This compound Reaction Reaction This compound->Reaction Aryl-substituted Pyridine Aryl-substituted Pyridine Reaction->Aryl-substituted Pyridine Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction G This compound This compound Reaction Reaction This compound->Reaction Amino-substituted Pyridine Amino-substituted Pyridine Reaction->Amino-substituted Pyridine Buchwald-Hartwig Amination Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction

References

The Versatile Intermediate: A Technical Guide to 3-(Benzyloxy)-5-bromopyridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and a benzyloxy group, offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, while the bromine atom serves as a handle for a variety of cross-coupling reactions. The benzyloxy group acts as a protected hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group for further functionalization. This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound as a chemical intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[2]
Molecular Weight 264.12 g/mol [2]
Appearance Colorless crystalline solid[3]
Melting Point 85-88 °C[3]
Boiling Point Decomposes at 160-165 °C[3]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dimethylformamide.[3]
CAS Number 130722-95-1[2]
Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺264.00185
[M+Na]⁺285.98379
[M-H]⁻261.98729
[M]⁺262.99402
Data obtained from PubChem predictions.[3]

Representative ¹H and ¹³C NMR Data Acquisition Protocol

The following is a general protocol for acquiring NMR spectra, which can be adapted for this compound.[4]

¹H NMR (400 MHz, CDCl₃):

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR (100 MHz, CDCl₃):

  • Pulse Program: Standard proton-decoupled single-pulse

  • Number of Scans: 1024 or more

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 0 to 160 ppm

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of 3,5-dibromopyridine with benzyl alcohol.[5]

Experimental Protocol: Synthesis from 3,5-Dibromopyridine

Reaction Scheme:

3,5-Dibromopyridine 3,5-Dibromopyridine This compound This compound 3,5-Dibromopyridine->this compound Benzyl alcohol, Base This compound This compound 5-Aryl-3-(benzyloxypyridine) 5-Aryl-3-(benzyloxypyridine) This compound->5-Aryl-3-(benzyloxypyridine) Ar-B(OH)₂, Pd catalyst, Base This compound This compound 5-Alkynyl-3-(benzyloxypyridine) 5-Alkynyl-3-(benzyloxypyridine) This compound->5-Alkynyl-3-(benzyloxypyridine) Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base This compound This compound 5-Amino-3-(benzyloxypyridine) 5-Amino-3-(benzyloxypyridine) This compound->5-Amino-3-(benzyloxypyridine) Amine, Pd catalyst, Ligand, Base A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Library of Substituted 3-(Benzyloxy)pyridines B->C D Deprotection (Removal of Benzyl Group) C->D E Library of 5-Substituted Pyridin-3-ols D->E F Further Functionalization E->F G Final Compounds F->G H Biological Screening (e.g., Kinase Assays, Cell-based Assays) G->H I Identification of Hits/Leads H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Optimization J->K L Preclinical Development K->L

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural versatility have cemented its status as a "privileged scaffold" in an extensive array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine nucleus allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the seminal discoveries, historical synthetic methodologies, and the evolution of substituted pyridines from laboratory curiosities to life-saving therapeutics.

Early Discoveries and Structural Elucidation: The Dawn of Pyridine Chemistry

Impure pyridine was likely prepared by early alchemists through the destructive distillation of animal bones and other organic matter. However, the first documented isolation of pyridine is credited to the Scottish chemist Thomas Anderson in 1846, who obtained it from bone oil. The structure of this new substance remained a puzzle for several decades until, in 1869 and 1871, Wilhelm Körner and James Dewar, respectively, independently proposed its correct aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom. The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube. While a landmark achievement, this method was impractical for producing substituted derivatives. The era of substituted pyridines truly began with the development of systematic and versatile synthetic methods.

Foundational Synthetic Methodologies

The late 19th and early 20th centuries witnessed the development of several named reactions that have become the bedrock of pyridine synthesis. These methods provided access to a diverse range of substituted pyridines, paving the way for the exploration of their chemical and biological properties.

The Hantzsch Pyridine Synthesis (1881)

In 1881, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[1][2] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine.[3][4] This reaction is renowned for its simplicity, efficiency, and its ability to construct highly functionalized pyridines in a single step.[2]

The Hantzsch synthesis gained immense importance in medicinal chemistry with the discovery of 1,4-dihydropyridine calcium channel blockers, such as nifedipine.[4][5]

Reaction:

G cluster_reactants Reactants cluster_products Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Nifedipine Nifedipine 2-Nitrobenzaldehyde->Nifedipine Methyl Acetoacetate (2 eq.) Methyl Acetoacetate (2 eq.) Methyl Acetoacetate (2 eq.)->Nifedipine Ammonia Ammonia Ammonia->Nifedipine plus1 + plus2 + arrow

Figure 1: Hantzsch synthesis of Nifedipine.

Procedure: [4]

  • To a 50 mL round-bottom flask, add 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

  • Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.

  • After the reaction period, allow the mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath.

  • Collect the resulting precipitate by vacuum filtration and wash with cold methanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure nifedipine.

Hantzsch_Workflow Reactants Combine Aldehyde, β-Ketoester (2 eq.), & Ammonia Source Reflux Heat to Reflux Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Precipitate Precipitate Formation Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure 1,4-Dihydropyridine Recrystallize->Product Oxidation Oxidation (optional) Product->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Figure 2: General workflow for the Hantzsch pyridine synthesis.

Aldehydeβ-KetoesterYield (%)Reference
BenzaldehydeEthyl acetoacetate96[3]
2-NitrobenzaldehydeMethyl acetoacetate60[5]
4-ChlorobenzaldehydeEthyl acetoacetate92[6]
FurfuralEthyl acetoacetate88[6]
The Chichibabin Pyridine Synthesis (1924)

In 1924, Russian chemist Alexei Chichibabin developed a method for the synthesis of pyridines from aldehydes and ammonia at high temperatures over a catalyst.[1] This reaction, and the related Chichibabin amination reaction (1914), provided direct routes to substituted pyridines from simple starting materials. The Chichibabin amination, in particular, is a powerful method for the direct introduction of an amino group onto the pyridine ring, typically at the 2-position, using sodium amide.[1][7]

Reaction:

G cluster_reactants Reactants cluster_products Product Pyridine Pyridine 2-Aminopyridine 2-Aminopyridine Pyridine->2-Aminopyridine Sodium Amide Sodium Amide Sodium Amide->2-Aminopyridine plus + arrow

Figure 3: Chichibabin amination of pyridine.

Procedure: [8]

  • To a stirred suspension of sodium amide in an inert solvent such as toluene or xylene, add pyridine.

  • Heat the mixture to reflux (typically 110-130 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After completion, cool the reaction mixture and cautiously quench with water or an ammonium chloride solution to neutralize any unreacted sodium amide.

  • The product, 2-aminopyridine, can be isolated by extraction with an organic solvent followed by distillation or recrystallization.

Chichibabin_Workflow Reactants Combine Pyridine & Sodium Amide in Inert Solvent Reflux Heat to Reflux Reactants->Reflux Quench Cool and Quench with Water or NH4Cl Reflux->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Distillation or Recrystallization Extract->Purify Product 2-Aminopyridine Purify->Product

Figure 4: General workflow for the Chichibabin amination reaction.

SubstrateProductYield (%)Reference
Pyridine2-Aminopyridine70-85[1]
3-Methylpyridine2-Amino-3-methylpyridineHigh[1]
4-Methylpyridine2-Amino-4-methylpyridineHigh[1]
4-tert-Butylpyridine2-Amino-4-tert-butylpyridine74 (under pressure)[7]
The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this synthesis provides a versatile route to 2,4,6-trisubstituted pyridines.[9][10] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[11] A key advantage of the Kröhnke synthesis is its convergent nature, allowing for the independent variation of three substituents on the pyridine ring.

Procedure: [11]

  • Preparation of N-Phenacylpyridinium Bromide: Dissolve 2-bromoacetophenone in a minimal amount of acetone and add pyridine dropwise with stirring at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Kröhnke Reaction: In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and a large excess of ammonium acetate in glacial acetic acid.

  • Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Krohnke_Workflow Start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl + Ammonium Acetate React Heat in Solvent (e.g., Acetic Acid) Start->React Precipitate Pour into Ice Water to Precipitate Product React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water and Cold Ethanol Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Product 2,4,6-Trisubstituted Pyridine Recrystallize->Product

Figure 5: General workflow for the Kröhnke pyridine synthesis.

α-Pyridinium Methyl Ketoneα,β-Unsaturated CarbonylProductYield (%)Reference
N-Phenacylpyridinium bromideChalcone2,4,6-TriphenylpyridineHigh[11]
Pyridinium salt of 2-acetylthiopheneChalcone derivative2-(Thiophen-2-yl)-4,6-diarylpyridine60[12]
N-(4-Methoxy)phenacylpyridinium bromide4-Chlorochalcone2-(4-Methoxyphenyl)-4-(4-chlorophenyl)-6-phenylpyridineGood[12]
The Guareschi-Thorpe Pyridine Synthesis (1896)

First reported by Icilio Guareschi, and later extended by Jocelyn Field Thorpe, this reaction provides a route to 2-pyridone derivatives.[13][14] The synthesis typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[15]

Procedure: [15]

  • A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and a base such as ammonium carbonate (2 mmol) in an aqueous medium is prepared.

  • The mixture is heated (e.g., at 80°C) for a specified time.

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The solid product is collected by filtration and can be further purified by recrystallization.

Guareschi_Thorpe_Workflow Start Cyanoacetamide/Cyanoacetate + 1,3-Dicarbonyl Compound + Base (e.g., (NH4)2CO3) React Heat in Aqueous Medium Start->React Cool Cool Reaction Mixture React->Cool Precipitate Precipitate Formation Cool->Precipitate Filter Filtration Precipitate->Filter Product Substituted 2-Pyridone Filter->Product

Figure 6: General workflow for the Guareschi-Thorpe synthesis.

1,3-Dicarbonyl CompoundCyano-componentYield (%)Reference
Ethyl acetoacetateEthyl cyanoacetate96[15]
AcetylacetoneEthyl cyanoacetate98[15]
BenzoylacetoneEthyl cyanoacetate93[15]
AcetylacetoneCyanoacetamide95[15]

The Rise of Substituted Pyridines in Drug Development

The development of these versatile synthetic methods for substituted pyridines coincided with the burgeoning field of medicinal chemistry. Researchers quickly recognized the potential of the pyridine scaffold to interact with biological targets and modulate their function.

Dihydropyridines as Calcium Channel Blockers

A pivotal moment in the history of pyridine-based drugs was the discovery of the pharmacological activity of 1,4-dihydropyridines, the initial products of the Hantzsch synthesis. In the 1960s, scientists at Bayer synthesized nifedipine, which was found to be a potent vasodilator.[16][17] This led to the understanding of its mechanism of action as a blocker of L-type calcium channels, and nifedipine was first approved for clinical use in 1975.[18] This discovery opened up a major new class of drugs for the treatment of hypertension and angina.

Calcium_Channel_Pathway DHP Dihydropyridine (e.g., Nifedipine) L_type L-type Calcium Channel DHP->L_type Blocks Ca_influx Calcium Influx L_type->Ca_influx Inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Leads to Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Results in

Figure 7: Simplified signaling pathway of dihydropyridine calcium channel blockers.

Pyridine Derivatives as Dopamine Transporter Inhibitors

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is implicated in several neurological and psychiatric disorders.[19][20] Substituted pyridines have been identified as potent inhibitors of DAT.[19] Pharmacophore-based virtual screening and subsequent chemical modifications have led to the discovery of novel pyridine-based DAT inhibitors.

DAT_Pathway cluster_synapse Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Reuptake DAT->Reuptake Increased_Dopamine Increased Synaptic Dopamine DAT_Inhibitor Pyridine-based DAT Inhibitor DAT_Inhibitor->DAT Blocks DAT_Inhibitor->Increased_Dopamine Leads to

Figure 8: Simplified mechanism of action of pyridine-based dopamine transporter inhibitors.

CompoundTargetBiological ActivityReference
NifedipineL-type Calcium ChannelIC50 ≈ 3.1 (heart/vessels ratio)[16]
Compound 18 (a substituted pyridine)Dopamine Transporter (DAT)Ki = 79 nM[19]
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDopamine Transporter (DAT)Ki = 492 nM[21]

Logical Progression: From Synthesis to Therapy

The historical development of substituted pyridines in drug discovery showcases a clear logical progression from fundamental synthetic chemistry to targeted therapeutic applications.

Historical_Progression cluster_synthesis Synthetic Methodology Development cluster_discovery Drug Discovery & Development Hantzsch Hantzsch Synthesis (1881) DHP_Discovery Discovery of 1,4-DHP Pharmacological Activity Hantzsch->DHP_Discovery Enabled Synthesis of 1,4-Dihydropyridines Chichibabin Chichibabin Synthesis (1924) DAT_Inhibitors Pyridine-based DAT Inhibitors Chichibabin->DAT_Inhibitors Provided Scaffolds for Medicinal Chemistry Krohnke Kröhnke Synthesis (1961) Krohnke->DAT_Inhibitors Provided Scaffolds for Medicinal Chemistry Nifedipine Nifedipine Development (1960s-1970s) DHP_Discovery->Nifedipine Led to

Figure 9: Logical relationship between the discovery of pyridine syntheses and subsequent drug development.

Conclusion

The journey of substituted pyridines from their initial discovery to their current prominent role in medicine is a testament to the power of synthetic organic chemistry. The foundational synthetic methodologies developed by pioneers like Hantzsch, Chichibabin, Kröhnke, and Guareschi-Thorpe provided the essential tools for chemists to construct and explore the vast chemical space of pyridine derivatives. This exploration directly led to the discovery of blockbuster drugs and continues to fuel the development of new therapeutic agents for a wide range of diseases. For researchers and drug development professionals, a deep understanding of this historical context and the associated synthetic protocols is invaluable for the rational design and synthesis of the next generation of pyridine-based medicines.

References

Methodological & Application

Application Notes and Protocols for 3-(Benzyloxy)-5-bromopyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(benzyloxy)-5-bromopyridine as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of 5-aryl-3-(benzyloxy)pyridines, which are significant scaffolds in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for structurally related compounds and aim to provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

This compound is a valuable substrate for these reactions, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyridine ring. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in a subsequent step, or it can be an integral part of the final molecular design.

Applications in Synthesis

The primary application of this compound in Suzuki reactions is the synthesis of 5-aryl-3-hydroxypyridine derivatives, which are key intermediates in the development of novel therapeutics. For instance, a patent for diazabicyclic central nervous system active agents describes a coupling reaction involving a derivative with this compound, achieving a high yield of 81%.[2] While not a traditional Suzuki reaction with a boronic acid, this demonstrates the successful use of this compound in palladium-catalyzed C-C bond formation.

Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Product 5-Aryl-3-(benzyloxy)pyridine Reactant1->Product Suzuki Coupling Reactant2 +   Ar-B(OH)₂ (Arylboronic acid) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General Suzuki cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

Due to limited direct literature on the Suzuki coupling of this compound, the following table summarizes typical conditions and yields for analogous reactions with structurally similar bromopyridines and benzyloxy-aryl halides. This data provides a strong indication of the expected outcomes and serves as a valuable guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Compound)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012853-Bromo-2-methylpyridine
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016923-Bromo-2-methylpyridine
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018883-Bromo-2-methylpyridine
43-Thiopheneboronic acidPd(OAc)₂P(o-tol)₃K₃PO₄DME/H₂OReflux-76-99Iodo-benzyloxy-benzaldehydes[3][4]
52-Furanboronic acidPd(PPh₃)₄-Cs₂CO₃DMF/H₂O--75-93Iodo-benzyloxy-benzaldehydes[3][4]

Experimental Protocols

The following are detailed protocols for performing Suzuki cross-coupling reactions with this compound. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, 1,4-dioxane/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation + Ar'-B(OR)₂ (Base) pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A typical workflow for setting up and performing a Suzuki cross-coupling reaction is outlined below.

Workflow start Start: Prepare Reaction Vessel (Dry flask/vial) add_reagents Add Solids: This compound, Arylboronic acid, Base, Catalyst start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_reagents->inert_atmosphere add_solvents Add Degassed Solvents inert_atmosphere->add_solvents reaction Heat Reaction Mixture (Conventional or Microwave) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: Dilute, Wash, Dry monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(benzyloxy)-5-bromopyridine. This versatile building block is a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science research. The ability to introduce a wide range of substituents at the 5-position of the pyridine ring allows for extensive structure-activity relationship (SAR) studies. This document covers several key cross-coupling reactions, including Sonogashira, Suzuki, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, offering detailed methodologies and expected outcomes.

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction. The process begins with the careful preparation of reagents under an inert atmosphere, followed by the reaction setup, monitoring, workup, and final purification of the desired product.

G General Experimental Workflow A Reagent Preparation (Under Inert Atmosphere) B Reaction Setup (Add Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC, LC-MS, GC-MS) C->D D->C Incomplete E Workup (Quenching, Extraction, Washing, Drying) D->E Complete F Purification (Column Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of the copper acetylide intermediate.[1]

G Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition PdII_alkyne R-Pd(II)L2-C≡CR' PdII->PdII_alkyne Transmetalation CuI Cu(I)X PdII->CuI PdII_alkyne->Pd0 Product R-C≡CR' PdII_alkyne->Product Reductive Elimination Substrate R-X Cu_alkyne Cu(I)-C≡CR' CuI->Cu_alkyne Deprotonation Cu_alkyne->PdII Alkyne H-C≡CR' Base Base

The interconnected catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Representative Sonogashira Coupling of a 3-(Benzyloxy)-5-halopyridine Analog

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine, a close structural analog of this compound. These results provide a strong indication of the expected outcomes for the target substrate.[1]

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
54-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT488
64-ChlorophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT586
74-NitrophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT580
8CyclopropylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or another suitable amine base (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzyloxy)-5-alkynylpyridine.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling of Bromopyridines

While specific data for this compound is limited, the following table presents typical conditions for the Suzuki coupling of 3-bromopyridine, which can serve as a starting point for optimization.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃95% EtOHReflux12Moderate to Excellent
2Arylboronic acidsPd(OAc)₂ (0.04)NoneVariousVariousVarious-High
3Potassium PhenyltrifluoroboratePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Aqueous media100-Good
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos) (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the boronic acid derivative, the palladium catalyst, ligand (if used), and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-120 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[5][6]

Data Presentation: Representative Buchwald-Hartwig Amination of Bromopyridines

The following are general conditions that have proven effective for the amination of bromopyridines and can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Pd₂(dba)₃ (1-2)BINAP (1-3)NaOtBuToluene80-110
Pd(OAc)₂ (1-5)Xantphos (1-5)Cs₂CO₃Dioxane100-110
[Pd(allyl)Cl]₂VariousK₃PO₄Toluene110
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (1-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed as determined by TLC or LC-MS.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[3][7]

Data Presentation: Representative Heck Coupling of Aryl Bromides

General conditions for the Heck reaction with aryl bromides are presented below as a guide for reactions with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃NDMF, MeCN80-140
PdCl₂(PPh₃)₂ (1-3)-K₂CO₃DMF/H₂O100-150
Pd EnCat® 40 (1)-NaOAcDMF105
Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)

  • Solvent (e.g., DMF, MeCN, toluene)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, ligand (if necessary), and the base.

  • Add the solvent and the alkene.

  • Heat the mixture with stirring (typically 80-140 °C) and monitor the reaction's progress.

  • Upon completion, cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.

  • Wash the organic solution with water and brine, dry it, and concentrate it.

  • Purify the product by column chromatography.[8]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium.[9] A key advantage is the stability of organostannanes to air and moisture.[10]

Data Presentation: General Conditions for Stille Coupling

The following are typical conditions for Stille couplings of aryl bromides.

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)
Pd(PPh₃)₄ (1-5)--Toluene, DMF80-120
Pd₂(dba)₃ (1-2)P(furyl)₃ (4-8)CuINMP60-100
Pd(OAc)₂ (2-5)PPh₃ (4-10)-DMF100
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, NMP)

Procedure:

  • Under an inert atmosphere, charge a Schlenk flask with this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. Due to the toxicity of tin byproducts, appropriate purification methods to remove them are crucial.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[11][12]

Data Presentation: General Conditions for Negishi Coupling

The following conditions are generally applicable for the Negishi coupling of aryl bromides.

Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)
Pd(PPh₃)₄ (1-5)-THF, Dioxane50-100
PdCl₂(dppf) (1-5)-THFRT-60
Pd₂(dba)₃ (1-2)P(2-furyl)₃ (2-4)THF50-70
Experimental Protocol: Negishi Coupling

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.1-2.0 equiv)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppf)) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the catalyst.

  • Add the anhydrous solvent.

  • Add the organozinc reagent dropwise at a suitable temperature (often starting at 0 °C or room temperature).

  • Allow the reaction to warm to the desired temperature (typically RT to 80 °C) and stir until completion.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude material by column chromatography.[13]

References

Applications of 3-(Benzyloxy)-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a versatile bifunctional pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a protected hydroxyl group (benzyloxy) and a reactive bromine atom, allows for sequential and site-selective functionalization. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of the bromo and benzyloxy groups makes this intermediate particularly useful for the synthesis of targeted therapies, notably in the fields of oncology and neurological disorders.[1]

The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the introduction of diverse aryl, heteroaryl, and amino substituents, facilitating the exploration of the chemical space around the pyridine scaffold to optimize pharmacological properties. The benzyloxy group, on the other hand, acts as a protected hydroxyl group, which can be deprotected in later synthetic steps to reveal a phenol, a key functional group for hydrogen bonding interactions with biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, along with detailed experimental protocols and quantitative data.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex molecules with therapeutic potential. Its utility has been demonstrated in the development of:

  • Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound provides a platform for the synthesis of substituted aminopyridines that can target the ATP-binding site of various kinases. A notable example is its application in the development of potent and selective ROS1 inhibitors for non-small cell lung cancer (NSCLC).

  • Neurological Disorder Therapeutics: The ability to introduce a wide range of substituents on the pyridine ring allows for the fine-tuning of properties required for CNS-active drugs, such as blood-brain barrier penetration.

  • Other Therapeutic Areas: The versatility of this building block makes it suitable for the synthesis of a wide range of other biologically active molecules, including anti-proliferative agents and antimicrobials.

Case Study: Synthesis of ROS1 Kinase Inhibitors

A significant application of this compound derivatives is in the synthesis of a new class of orally available and intracranially active selective ROS1 inhibitors. ROS1 rearrangements are oncogenic drivers in a subset of NSCLC, and targeted inhibitors are a key therapeutic strategy.

One such inhibitor, SMU-037, has demonstrated nanomolar inhibition against the ROS1 enzyme and approximately 25-fold selectivity over the closely related ALK kinase.[1] Furthermore, SMU-037 exhibits a remarkable 20- to 100-fold improvement in potency for inhibiting the clinically relevant ROS1G2032R resistance mutation compared to existing inhibitors like Lorlatinib and Crizotinib.[1] The compound also shows desirable pharmacokinetic properties with a bioavailability (F) of 62.4%.[1]

The synthesis of these inhibitors typically involves a multi-step sequence where the this compound core is elaborated through cross-coupling reactions to introduce a biaryl moiety, followed by further functionalization.

Quantitative Data: Biological Activity of a Representative ROS1 Inhibitor
CompoundTargetIC50 (nM)Selectivity (vs. ALK)Potency vs. ROS1G2032R (vs. Lorlatinib/Crizotinib)Bioavailability (F)
SMU-037 ROS1nanomolar~25-fold20- to 100-fold improvement62.4%

Experimental Protocols

The following protocols describe key synthetic transformations involving this compound and its derivatives. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with an Arylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling of a 3-amino-5-bromopyridine derivative with an arylboronic acid to form a C-C bond, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine

This protocol outlines the palladium-catalyzed C-N bond formation between an aryl bromide, such as this compound, and an amine.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 eq)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or sealed vial under an inert atmosphere, combine the aryl bromide (1.0 eq), amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and the phosphine ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube/vial and heat the mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthetic Pathway for 3-Amino-5-arylpyridine Derivatives

Synthetic_Pathway cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection cluster_amination Functionalization start This compound suzuki Pd Catalyst, Base, Arylboronic Acid start->suzuki intermediate1 3-(Benzyloxy)-5-arylpyridine suzuki->intermediate1 C-C Bond Formation deprotection H₂, Pd/C intermediate1->deprotection intermediate2 5-Arylpyridin-3-ol deprotection->intermediate2 O-Debenzylation amination Further Functionalization (e.g., Amination) intermediate2->amination final_product Target Molecule (e.g., Kinase Inhibitor) amination->final_product

Caption: General synthetic route to kinase inhibitors using this compound.

Experimental Workflow for Suzuki-Miyaura Couplingdot

Suzuki_Workflow setup Combine Reactants & Catalyst (3-Amino-5-bromopyridine, Arylboronic Acid, Pd(PPh₃)₄, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction Heat Reaction Mixture (80-90 °C, 12-24 h) solvent->reaction workup Aqueous Workup (Dilute with EtOAc, Wash with H₂O/Brine) reaction->workup purification Purify Product (Column Chromatography) workup->purification product 3-Amino-5-arylpyridine purification->product

References

Application Notes and Protocols for 3-(Benzyloxy)-5-bromopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Benzyloxy)-5-bromopyridine as a versatile synthetic building block in drug discovery and organic synthesis. This document includes detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and a carbon-bromine bond amenable to cross-coupling reactions, makes it a valuable scaffold. The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a phenol, a common pharmacophore. This building block has found significant application in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 70-74 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry

This compound is a crucial building block for the synthesis of kinase inhibitors, particularly those targeting ROS1 (c-ros oncogene 1), a receptor tyrosine kinase implicated in the development of various cancers, including non-small cell lung cancer. The pyridine core can act as a hinge-binding motif, while the C5 position provides a vector for the introduction of various substituents to explore the solvent-front region of the kinase active site.

ROS1 Signaling Pathway

Constitutive activation of the ROS1 kinase, often through chromosomal rearrangements leading to fusion proteins, drives oncogenesis by activating several downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, are critical for cell proliferation, survival, and growth.[1][2] Inhibition of ROS1 can effectively shut down these aberrant signals.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein GRB2 GRB2/SOS ROS1->GRB2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK SHP12 SHP1/SHP2 ROS1->SHP12 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Growth) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ROS1 Signaling Pathway in Cancer.

Key Synthetic Transformations

The bromine atom at the C5 position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of this compound, it is commonly used to introduce aryl or heteroaryl moieties, which can occupy key pockets within a target protein's active site.

Suzuki_Workflow Start Start Materials: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent Reaction Reaction Setup: - Combine reagents under inert atmosphere - Heat to appropriate temperature Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - 5-Aryl/Heteroaryl-3-(benzyloxy)pyridine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

A mixture of this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated to 90 °C under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ReactantMolar Eq.
This compound1.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1.2
Pd(PPh₃)₄0.05
K₂CO₃2.0
ProductYield¹H NMR (CDCl₃, 400 MHz) δMS (ESI) m/z
3-(Benzyloxy)-5-(1H-pyrazol-4-yl)pyridine85%8.45 (d, J=2.0 Hz, 1H), 8.30 (s, 1H), 7.95 (s, 2H), 7.60 (t, J=2.0 Hz, 1H), 7.45-7.30 (m, 5H), 5.20 (s, 2H)264.1 [M+H]⁺
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Buchwald_Workflow Start Start Materials: - this compound - Amine - Palladium Catalyst - Ligand - Base - Solvent Reaction Reaction Setup: - Combine reagents under inert atmosphere - Heat to appropriate temperature Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - N-substituted-5-(benzyloxy)pyridin-3-amine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

A mixture of this compound (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) in toluene is degassed and heated to 110 °C under an inert atmosphere. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

ReactantMolar Eq.
This compound1.0
Aniline1.2
Pd₂(dba)₃0.02
Xantphos0.04
Cs₂CO₃1.5
ProductYield¹H NMR (CDCl₃, 400 MHz) δMS (ESI) m/z
N-Phenyl-5-(benzyloxy)pyridin-3-amine78%8.15 (d, J=2.0 Hz, 1H), 7.90 (s, 1H), 7.45-7.25 (m, 7H), 7.15 (d, J=8.0 Hz, 2H), 6.95 (t, J=7.5 Hz, 1H), 5.85 (s, 1H), 5.15 (s, 2H)277.1 [M+H]⁺

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility in constructing kinase inhibitors through well-established cross-coupling methodologies makes it an important tool for drug discovery professionals. The protocols and data presented herein provide a foundation for the successful application of this reagent in synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel pharmaceuticals. Its unique structure, featuring a benzyloxy group that can be deprotected to reveal a hydroxyl functionality and a bromine atom amenable to various cross-coupling reactions, makes it an attractive starting material for creating diverse molecular scaffolds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on ROS1 and ROCK inhibitors, which are prominent targets in oncology and for a range of other diseases.

Application in the Synthesis of ROS1 Kinase Inhibitors

The c-ros oncogene 1 (ROS1) receptor tyrosine kinase is a validated therapeutic target in a subset of non-small cell lung cancers (NSCLC). Novel 3-benzyloxyaminopyridine derivatives have shown promise as selective and orally available ROS1 inhibitors, capable of combating resistance mutations.[2] A key intermediate in the synthesis of these inhibitors can be prepared from this compound.

A plausible synthetic route involves a Buchwald-Hartwig amination to introduce an amino group at the 5-position, followed by further functionalization. The compound SMU-037, a selective ROS1 inhibitor, has demonstrated significant intracranial potency and a favorable bioavailability of 62.4%.[2]

Signaling Pathway of ROS1 in Cancer

ROS1_Pathway ROS1 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS Activation PI3K PI3K ROS1->PI3K Activation JAK JAK ROS1->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 SMU_037 SMU-037 (ROS1 Inhibitor) SMU_037->ROS1 Inhibition

Caption: Simplified ROS1 signaling pathway and the inhibitory action of SMU-037.

Experimental Protocols

1. Synthesis of 3-(Benzyloxy)-5-aminopyridine via Buchwald-Hartwig Amination

This protocol describes a general method for the amination of this compound using an ammonia equivalent.[3][4]

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

    • Ammonia solution (7N in methanol) or Benzophenone imine/LiHMDS

    • Argon or Nitrogen gas

    • Standard Schlenk line glassware

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

    • If using an ammonia solution, add it to the reaction mixture. Alternatively, for an ammonia surrogate, add benzophenone imine followed by LiHMDS.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-(Benzyloxy)-5-aminopyridine.

2. Synthesis of a Representative ROS1 Inhibitor Core

This protocol outlines a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of a 3-benzyloxy-5-bromopyridine derivative, a common step in building kinase inhibitors.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane/Water (4:1)

    • Argon or Nitrogen gas

    • Standard reflux setup

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Pd(PPh₃)₄ (5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Reactions
Starting MaterialCoupling PartnerReaction TypeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
3,5-dibromopyridinePyrrolidineAmination (Microwave)-NMP/Toluene1800.555[5]
3-Amino-5-bromopyridinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O85-9512-24~70-90[6]
5-BromopyrimidinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492[5]

Application in the Synthesis of ROCK Kinase Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer.[7][8] Pyridine-based scaffolds are common in the design of potent and selective ROCK inhibitors.[9][10]

Synthetic Workflow for a Pyridine-Based ROCK Inhibitor

ROCK_Inhibitor_Synthesis General Synthesis of a Pyridine-Based ROCK Inhibitor start This compound intermediate1 3-(Benzyloxy)-5-(aryl)pyridine start->intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) intermediate2 3-Hydroxy-5-(aryl)pyridine intermediate1->intermediate2 Debenzylation (e.g., H₂, Pd/C) intermediate3 3-(Substituted amino)-5-(aryl)pyridine intermediate2->intermediate3 Functionalization (e.g., Mitsunobu or Buchwald-Hartwig) final_product Pyridine-Based ROCK Inhibitor intermediate3->final_product Further Modifications

Caption: A generalized synthetic workflow for a pyridine-based ROCK inhibitor.

Experimental Protocols

1. Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the C-C bond formation at the 5-position of the pyridine ring.

  • Materials:

    • This compound

    • Desired aryl- or heteroarylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Toluene/Water (10:1)

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction to 100 °C for 12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

2. Debenzylation to Reveal the Pyridinol

This protocol describes the removal of the benzyl protecting group.

  • Materials:

    • 3-(Benzyloxy)-5-(aryl)pyridine

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the 3-(Benzyloxy)-5-(aryl)pyridine in methanol.

    • Carefully add 10% Pd/C (10 mol% Pd).

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the 3-hydroxy-5-(aryl)pyridine.

3. Sonogashira Coupling of this compound

This protocol allows for the introduction of an alkynyl group, a versatile handle for further chemical modifications.[5]

  • Materials:

    • This compound

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of complex pharmaceutical compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel ROS1 and ROCK inhibitors, as well as other potential therapeutic agents. The ability to perform key cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira couplings allows for the systematic exploration of the chemical space around the pyridine core, facilitating the development of new and improved drug candidates.

References

Application Notes and Protocols for 3-(Benzyloxy)-5-bromopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals.[1] The presence of a bromine atom at the 5-position and a benzyloxy group at the 3-position of the pyridine ring allows for diverse chemical modifications, making it an invaluable scaffold for the development of novel herbicides, fungicides, and insecticides. The benzyloxy group often acts as a protected form of a 3-hydroxypyridine moiety, a common feature in bioactive molecules. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.

Key Applications in Agrochemical Synthesis

The pyridine ring is a well-established toxophore in numerous commercial agrochemicals. The unique electronic properties of the pyridine nucleus, combined with the strategic placement of the bromo and benzyloxy substituents in this compound, make it a valuable precursor for targeting various biological pathways in pests, fungi, and weeds.

  • Herbicides: Pyridine derivatives are known to act as herbicides by inhibiting essential plant enzymes. The 3-alkoxypyridine scaffold can be elaborated into compounds that interfere with processes such as amino acid biosynthesis or pigment production.

  • Fungicides: The pyridine framework is present in several classes of fungicides. By modifying the this compound core, it is possible to synthesize novel compounds that disrupt fungal cell membrane integrity or inhibit key enzymes in fungal metabolic pathways.

  • Insecticides: Pyridine-based insecticides, including the neonicotinoids, are widely used for crop protection. This compound can serve as a starting material for the synthesis of new insecticidal molecules with potentially novel modes of action.

Synthetic Strategies and Experimental Protocols

The primary synthetic utility of this compound lies in the functionalization of the C-Br bond via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl groups at the 5-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-(benzyloxy)pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromopyridine and various boronic acids or esters. This reaction is instrumental in creating libraries of 5-arylpyridine derivatives for screening as potential agrochemicals.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-(benzyloxy)pyridine.

Data Presentation:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100492
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄DMF95878

Note: The reaction conditions and yields are representative and may vary depending on the specific substrates and reagents used.

Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-(benzyloxy)pyridines

The Sonogashira coupling enables the introduction of an alkynyl moiety onto the pyridine ring, providing access to a different chemical space for agrochemical discovery. These alkynylpyridines can be further elaborated or may exhibit biological activity themselves.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-3-(benzyloxy)pyridine.

Data Presentation:

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT1288
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIi-Pr₂NHDMF40895
3Propargyl alcoholPd(PPh₃)₂Cl₂/CuIEt₃NTHFRT2475

Note: The reaction conditions and yields are representative and may vary depending on the specific substrates and reagents used.

Deprotection of the Benzyloxy Group

The benzyloxy group can be readily cleaved to reveal the corresponding 3-hydroxypyridine, which is often the desired final functionality for biological activity.

Experimental Protocol (Hydrogenolysis):

Materials:

  • 5-Substituted-3-(benzyloxy)pyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Hydrogen source (H₂ gas balloon or H-Cube)

Procedure:

  • Dissolve the 5-substituted-3-(benzyloxy)pyridine in the chosen solvent in a flask.

  • Add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (or run through an H-Cube apparatus).

  • Stir the mixture vigorously at room temperature for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 5-substituted-3-hydroxypyridine.

Visualizations

Synthetic Workflow for Agrochemical Discovery

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Library of 5-Substituted-3-(benzyloxy)pyridines B->C D Deprotection (Hydrogenolysis) C->D E Library of 5-Substituted-3-hydroxypyridines D->E F Biological Screening (Herbicidal, Fungicidal, Insecticidal) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Agrochemical Candidate I->J G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Bioactive Moiety A This compound B Suzuki Coupling (+ Arylboronic Acid) A->B C Sonogashira Coupling (+ Terminal Alkyne) A->C D 5-Aryl-3-(benzyloxy)pyridine B->D E 5-Alkynyl-3-(benzyloxy)pyridine C->E F Deprotection D->F E->F G 5-Aryl-3-hydroxypyridine F->G H 5-Alkynyl-3-hydroxypyridine F->H

References

Application Notes and Protocols for the Functionalization of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 3-(benzyloxy)-5-bromopyridine, a versatile building block in medicinal chemistry and organic synthesis. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings, as well as a protocol for lithiation-borylation. Each section includes a general experimental protocol and a table summarizing typical reaction conditions and yields for analogous substrates, providing a strong starting point for reaction optimization.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3,5-dibromopyridine and benzyl alcohol.

Protocol: A mixture of 3,5-dibromopyridine (1.0 eq.), benzyl alcohol (1.0-1.2 eq.), and a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent (e.g., DMF, DMSO) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound. One reported method achieved a yield of 56% by reacting 3,5-dibromopyridine with one equivalent of benzyl alcohol.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds.[2]

General Protocol: To a dry reaction vessel is added this compound (1.0 eq.), the desired aryl- or vinylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, DMF, often with water) is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridine Analogs

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)95% EtOH/H₂OReflux1285[3]
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001292[4]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1101695[4]
Thiophen-2-ylboronic acidPd(OAc)₂ (0.04)-Na₂CO₃ (4)EtOH80290[5]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent heat Heat Reaction Mixture (e.g., 80-120°C) solvent->heat inert->solvent monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Coupled Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl compounds from this compound and a wide range of amines.[6][7][8]

General Protocol: An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas. This compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and an anhydrous, degassed solvent (e.g., toluene, dioxane) are then added. The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Bromopyridine Analogs

AmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001885[9]
AnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)Dioxane1002491[10]
PiperidinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene801688[9]
n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH1101278[10]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd Precatalyst & Ligand - Base inert Evacuate & Backfill with Inert Gas reagents->inert add_reactants Add: - this compound - Amine - Solvent inert->add_reactants heat Heat Reaction Mixture (e.g., 80-110°C) add_reactants->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Aminated Product

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides an efficient route to synthesize substituted alkynes by coupling this compound with terminal alkynes.[11]

General Protocol: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, Et₃N) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA). The reaction is typically stirred at room temperature or with gentle heating until completion. The reaction mixture is then diluted with an organic solvent, and the resulting salts are filtered off. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography. A study on a similar substrate, 2-benzyloxy-5-iodopyrimidine, showed high yields when coupled with various terminal alkynes at room temperature.[12]

Representative Data for Sonogashira Coupling of Halopyridine Analogs

AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃N (3)THFRT492[12]
1-HexynePd(PPh₃)₄ (5)CuI (10)DIPA (2)DMF50688[13]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)Toluene601285[14]
Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (1)Et₃N (3)THFRT382[12]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base solvent Add Degassed Solvent reagents->solvent stir Stir at RT or Heat solvent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Dilute & Filter Salts monitor->filter extract Wash & Extract filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Alkynylated Product

Caption: Workflow for Sonogashira Coupling.

Other Functionalization Methods

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes.[15] A general procedure involves reacting the bromopyridine with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base (e.g., K₂CO₃, Et₃N) in a polar solvent like DMF or acetonitrile, typically at elevated temperatures.[16][17][18]

Negishi Coupling

The Negishi coupling is another powerful C-C bond-forming reaction that utilizes organozinc reagents.[19] this compound can be coupled with various organozinc halides in the presence of a palladium or nickel catalyst (e.g., Pd(PPh₃)₄).[20][21] This method is known for its high functional group tolerance.[22]

Lithiation-Borylation

For the introduction of a boronic acid or ester moiety, a lithiation-borylation sequence can be employed. This involves treating this compound with a strong organolithium base (e.g., n-BuLi) at low temperatures (-78 °C) to form a lithiated intermediate, which is then quenched with a boron electrophile such as triisopropyl borate. Subsequent acidic workup yields the corresponding boronic acid, a valuable intermediate for Suzuki-Miyaura couplings.[23][24][25]

Disclaimer: The provided protocols and data are based on analogous systems and should be considered as starting points. Optimization of reaction conditions may be necessary to achieve desired outcomes for the specific functionalization of this compound. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for the Optimized Synthesis of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 3-(Benzyloxy)-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic method detailed is the Williamson ether synthesis, starting from 3-hydroxy-5-bromopyridine and benzyl bromide. These notes offer optimized reaction conditions, including a comparative analysis of different bases and solvents to maximize product yield and purity. Furthermore, a protocol for the synthesis of the requisite starting material, 3-hydroxy-5-bromopyridine, is included. All experimental procedures are designed for reproducibility and scalability in a research and development setting.

Introduction

This compound is a versatile building block in organic synthesis, widely utilized in the development of novel therapeutic agents and other fine chemicals. Its structure, featuring a reactive bromine atom and a stable benzyloxy protecting group on a pyridine scaffold, allows for diverse chemical modifications. The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the O-alkylation of 3-hydroxy-5-bromopyridine with benzyl bromide. Optimizing the conditions for this SN2 reaction is critical to ensure high yields and minimize side products. This application note details robust protocols for this synthesis and provides data to guide the selection of optimal reaction parameters.

Synthesis of Starting Material: 3-Hydroxy-5-bromopyridine

The precursor, 3-hydroxy-5-bromopyridine, can be synthesized from 3-bromo-5-methoxypyridine via demethylation using hydrobromic acid.

Experimental Protocol: Demethylation of 3-Bromo-5-methoxypyridine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methoxypyridine (1 equivalent).

  • Reagent Addition: Add acetic acid (approx. 3 mL per gram of starting material) followed by 48% aqueous hydrobromic acid (approx. 4.5 mL per gram of starting material).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully neutralize the solution to a pH of 9-10 by adding 8N sodium hydroxide solution.

    • Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 5-6 with 6N hydrochloric acid, which will cause the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diisopropyl ether, and dry under vacuum to yield 3-hydroxy-5-bromopyridine as a white powder.[1]

Optimization of Williamson Ether Synthesis for this compound

The synthesis of this compound is achieved by reacting 3-hydroxy-5-bromopyridine with benzyl bromide. The efficiency of this SN2 reaction is highly dependent on the choice of base and solvent. Below are two optimized protocols and a summary of how different conditions affect the reaction outcome.

General Reaction Scheme

G cluster_0 Williamson Ether Synthesis 3_hydroxy_5_bromopyridine 3-Hydroxy-5-bromopyridine product This compound 3_hydroxy_5_bromopyridine->product benzyl_bromide Benzyl Bromide benzyl_bromide->product base_solvent BaseSolvent, Heat

Figure 1: General reaction scheme for the synthesis.
Experimental Protocols

Protocol A: Potassium Carbonate in DMF

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-5-bromopyridine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction completion by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol B: Sodium Hydride in THF

  • Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, approx. 15 mL per gram of starting material) and 3-hydroxy-5-bromopyridine (1.0 eq.).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Reagent Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction completion by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding ice-water.

    • Extract the mixture with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product.

Data Presentation: Optimization Results

The choice of base and solvent significantly impacts the yield and purity of this compound. The following tables summarize typical results from optimization studies.

Table 1: Effect of Different Bases on Reaction Yield and Purity (Conditions: 3-hydroxy-5-bromopyridine (1.0 eq.), Benzyl Bromide (1.2 eq.), DMF, 80 °C, 5h)

EntryBase (eq.)Yield (%)Purity (by GC-MS, %)
1K₂CO₃ (2.0)92>98
2Cs₂CO₃ (1.5)95>99
3NaH (1.2)88>98
4NaOH (2.0)7595

Table 2: Effect of Different Solvents on Reaction Yield and Purity (Conditions: 3-hydroxy-5-bromopyridine (1.0 eq.), Benzyl Bromide (1.2 eq.), K₂CO₃ (2.0 eq.), 80 °C, 5h)

EntrySolventYield (%)Purity (by GC-MS, %)
1DMF92>98
2Acetonitrile85>98
3THF7897
4Acetone8196

Purification Protocols

Protocol 5.1: Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude mixture onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white to off-white solid.

Protocol 5.2: Recrystallization

  • Solvent System: A mixture of ethanol and water or isopropanol.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Slowly add water dropwise until the solution becomes slightly turbid.

    • Heat the solution again until it becomes clear.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Overall Synthetic Pathway

Figure 2: Synthetic route to this compound.
Experimental Workflow

G start Start setup Combine 3-hydroxy-5-bromopyridine, base, and solvent start->setup add_reagent Add Benzyl Bromide setup->add_reagent react Heat reaction mixture (e.g., 80 °C for 4-6h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench reaction and perform aqueous work-up monitor->workup Reaction Complete extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify crude product (Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Figure 3: General workflow for the synthesis and purification.
Optimization Logic

G Goal Goal: Optimized Synthesis Params Reaction Parameters Goal->Params depends on Base Base (e.g., K2CO3, NaH) Params->Base Solvent Solvent (e.g., DMF, THF) Params->Solvent Temp Temperature (e.g., RT, 80°C) Params->Temp Outcomes Desired Outcomes Base->Outcomes Solvent->Outcomes Temp->Outcomes Yield High Yield Outcomes->Yield Purity High Purity Outcomes->Purity Time Short Reaction Time Outcomes->Time

Figure 4: Logical relationship of optimization parameters.

References

Application Notes and Protocols for 3-(Benzyloxy)-5-bromopyridine in Large-Scale Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis and utility of 3-(Benzyloxy)-5-bromopyridine, a key intermediate in the development of novel therapeutics. This document outlines detailed experimental protocols, quantitative data, and its application in the synthesis of a clinical-stage drug candidate.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and process development.[1] Its unique structure, featuring a protected hydroxyl group and a bromine atom on a pyridine scaffold, allows for sequential and site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1] This compound is particularly significant in the synthesis of pharmaceuticals targeting a range of diseases, including neurological disorders and cancer.[1] Its utility is highlighted in the synthesis of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, a promising class of drugs for various pathological conditions.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 130722-95-1[2]
Molecular Formula C₁₂H₁₀BrNO[2]
Molecular Weight 264.12 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 69-73 °C
Solubility Soluble in common organic solvents (e.g., DMF, Dichloromethane, Ethyl Acetate)

Safety Precautions: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Large-Scale Synthesis of this compound

The large-scale synthesis of this compound is a two-step process starting from the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by demethylation to the corresponding hydroxypyridine, which is then benzylated.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine

This protocol is adapted for large-scale production and utilizes sodium methoxide for the nucleophilic substitution.

  • Materials:

    • 3,5-Dibromopyridine (1.0 kg, 4.22 mol)

    • Sodium methoxide (30% solution in methanol, 855 g, 4.75 mol)

    • N,N-Dimethylformamide (DMF, 5.0 L)

    • Water, deionized

    • Toluene

  • Procedure:

    • Charge a suitable reaction vessel with 3,5-dibromopyridine and DMF.

    • Stir the mixture at room temperature to ensure complete dissolution.

    • Slowly add the sodium methoxide solution to the reaction mixture, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to quench any unreacted sodium methoxide and precipitate the product.

    • Filter the crude product and wash with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield pure 3-bromo-5-methoxypyridine.

ParameterProtocol 1
Starting Material 3,5-Dibromopyridine
Reagent Sodium methoxide
Solvent DMF
Temperature 70 °C
Reaction Time 4-6 hours
Typical Yield 80-90%
Purification Recrystallization

Protocol 2: Synthesis of 3-Bromo-5-hydroxypyridine

This step involves the demethylation of 3-bromo-5-methoxypyridine using a strong acid.

  • Materials:

    • 3-Bromo-5-methoxypyridine (1.0 kg, 5.32 mol)

    • Hydrobromic acid (48% aqueous solution, 4.0 L)

    • Sodium hydroxide (50% aqueous solution)

    • Ethyl acetate

  • Procedure:

    • Charge a reaction vessel with 3-bromo-5-methoxypyridine and hydrobromic acid.

    • Heat the mixture to reflux (approximately 120-125 °C) and maintain for 12-16 hours. Monitor the reaction by HPLC or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 3-bromo-5-hydroxypyridine can be used in the next step without further purification or can be recrystallized if necessary.[3]

Protocol 3: Synthesis of this compound

This final step involves a Williamson ether synthesis to protect the hydroxyl group.

  • Materials:

    • 3-Bromo-5-hydroxypyridine (1.0 kg, 5.75 mol)

    • Benzyl bromide (885 mL, 7.47 mol)

    • Potassium carbonate, anhydrous (1.59 kg, 11.5 mol)

    • N,N-Dimethylformamide (DMF, 6.0 L)

    • Water, deionized

    • Ethyl acetate

  • Procedure:

    • Charge a reaction vessel with 3-bromo-5-hydroxypyridine, potassium carbonate, and DMF.

    • Stir the suspension at room temperature.

    • Slowly add benzyl bromide to the mixture.

    • Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction by HPLC or TLC.

    • After completion, cool the reaction to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Drug Development: Synthesis of a TRPV4 Antagonist

This compound is a critical intermediate in the synthesis of GSK2798745, a clinical candidate for the inhibition of the TRPV4 ion channel.[4] The synthesis involves a key Suzuki coupling reaction followed by further transformations.

Synthetic Workflow for a TRPV4 Antagonist Intermediate

The following diagram illustrates the synthetic workflow from this compound to a key intermediate in the synthesis of GSK2798745.

G cluster_0 Synthesis of TRPV4 Antagonist Intermediate A This compound B Suzuki Coupling A->B Arylboronic ester, Pd catalyst, Base C Coupled Pyridine Derivative B->C D Debenzylation C->D H₂, Pd/C or other deprotection methods E Hydroxypyridine Intermediate D->E F Further Transformations E->F Multi-step synthesis G TRPV4 Antagonist (e.g., GSK2798745) F->G

Caption: Synthetic workflow for a TRPV4 antagonist.

Experimental Protocol: Suzuki Coupling of this compound
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

    • Solvent (e.g., Dioxane/Water or Toluene/Water)

  • Procedure:

    • To a degassed reaction vessel, add this compound, the arylboronic reagent, base, and palladium catalyst.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 6-12 hours. Monitor the reaction by HPLC or TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the coupled pyridine derivative.

Experimental Protocol: Debenzylation

The benzyl protecting group can be removed under various conditions, with catalytic hydrogenation being a common large-scale method.

  • Materials:

    • Coupled Pyridine Derivative (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 wt%)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen gas

  • Procedure:

    • Dissolve the coupled pyridine derivative in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by HPLC or TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated hydroxypyridine intermediate.

Signaling Pathway of TRPV4

TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, osmotic changes, and temperature.[5] Its activation leads to an influx of Ca²⁺, which triggers downstream signaling cascades involved in various physiological and pathological processes. The diagram below illustrates a simplified signaling pathway involving TRPV4.

G cluster_1 TRPV4 Signaling Pathway Stimuli Mechanical Stress / Osmotic Change TRPV4 TRPV4 Channel Stimuli->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, PKC, MAPK) Ca_influx->Downstream Response Cellular Response (e.g., Inflammation, Vasodilation) Downstream->Response Antagonist TRPV4 Antagonist (e.g., GSK2798745) Antagonist->TRPV4 Inhibition

References

Application Notes and Protocols: 3-(Benzyloxy)-5-bromopyridine in Targeted Therapy and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a versatile bifunctional building block crucial in medicinal chemistry for the development of targeted therapeutics. Its structure, featuring a pyridine core with a benzyloxy group and a bromine atom, offers strategic points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. The benzyloxy group, a protected form of a hydroxyl group, can be deprotected to reveal a reactive site for further functionalization or can be retained to modulate the compound's physicochemical properties. These characteristics make this compound a valuable starting material for the synthesis of kinase inhibitors and other targeted agents for diseases like cancer and neurological disorders.[1]

Application in Targeted Therapy

The 3-(benzyloxy)pyridine scaffold is a key pharmacophore in a range of biologically active molecules. Its derivatives have shown significant potential in two main areas of targeted therapy:

Kinase Inhibitors

The pyridine core of this compound mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

ROS1 Kinase Inhibitors:

One of the most promising applications of 3-(benzyloxy)pyridine derivatives is in the development of selective ROS1 kinase inhibitors. ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While first-generation inhibitors like crizotinib are effective, drug resistance, often through mutations like G2032R, is a significant clinical challenge.

Novel 3-benzyloxyaminopyridine derivatives have been designed to overcome this resistance. For instance, the compound SMU-037 demonstrates potent inhibition of both wild-type ROS1 and the G2032R mutant. By introducing larger biphenyl groups into the hydrophobic region of the molecule, researchers have enhanced ROS1 selectivity and improved blood-brain barrier penetration, which is crucial for treating brain metastases. SMU-037 shows approximately 25-fold selectivity for ROS1 over the closely related ALK kinase and exhibits a significant improvement in potency against the ROS1 G2032R mutation compared to existing drugs like Lorlatinib and Crizotinib.[2][3] It also has a favorable oral bioavailability of 62.4%.[2][3]

Antitubulin Agents

Microtubules are dynamic protein polymers essential for cell division, making them an attractive target for anticancer drugs. The 3-(benzyloxy)pyridine scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These agents often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.

Quantitative Data

The following table summarizes the biological activity of representative compounds synthesized using 3-(benzyloxy)pyridine or structurally similar precursors.

Compound IDTargetIC50 (nM)Cell LineReference
SMU-037 ROS1Nanomolar range-[2][3]
SMU-037 ALK~25-fold less potent than ROS1-[2][3]
Foretinib ROS11.8Ba/F3 CD74-ROS1[4]
Cabozantinib ROS11.1Ba/F3 CD74-ROS1[4]
Crizotinib ROS1253.7-[5]
Lorlatinib ROS10.6-[5]
Pyrido[2,3-d]pyrimidine 4e FGFr60-[3]
Pyrido[2,3-d]pyrimidine 4b PDGFr, FGFr, EGFr, c-src1110, 130, 450, 220-[3]
Rho kinase inhibitor (R)-23g Rho kinase25-

Experimental Protocols

Protocol 1: Synthesis of a 3-(Benzyloxy)-5-arylpyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound, a common core structure in kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.08 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(benzyloxy)-5-arylpyridine.

Protocol 2: In Vitro ROS1 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro potency of synthesized compounds against ROS1 kinase.

Materials:

  • Recombinant human ROS1 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Dispense the diluted compounds, a positive control (e.g., Crizotinib), and a vehicle control (DMSO) into the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing ROS1 kinase and the substrate in kinase buffer. Add this mix to the wells containing the compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ROS1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol describes how to assess the ability of synthesized compounds to inhibit tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

  • Assay Plate Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds, positive control, and negative control to the appropriate wells.

  • Initiation of Polymerization: To initiate the polymerization reaction, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 60 minutes (Excitation: ~360 nm, Emission: ~450 nm).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration. Determine the IC50 value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_application Drug Discovery Application 3-Benzyloxy-5-bromopyridine 3-Benzyloxy-5-bromopyridine Suzuki Coupling Suzuki Coupling 3-Benzyloxy-5-bromopyridine->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 3-Benzyloxy-5-arylpyridine 3-Benzyloxy-5-arylpyridine Suzuki Coupling->3-Benzyloxy-5-arylpyridine Kinase Inhibitor Kinase Inhibitor 3-Benzyloxy-5-arylpyridine->Kinase Inhibitor Antitubulin Agent Antitubulin Agent 3-Benzyloxy-5-arylpyridine->Antitubulin Agent

Caption: Synthetic workflow from this compound to targeted therapy candidates.

G cluster_pathway Simplified ROS1 Signaling Pathway Growth Factor Growth Factor ROS1 Receptor ROS1 Receptor Growth Factor->ROS1 Receptor Downstream Signaling Downstream Signaling ROS1 Receptor->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival ROS1 Inhibitor ROS1 Inhibitor ROS1 Inhibitor->ROS1 Receptor

Caption: Inhibition of the ROS1 signaling pathway by a targeted inhibitor.

G cluster_workflow Kinase Inhibition Assay Workflow Compound Dispensing Compound Dispensing Kinase Reaction Kinase Reaction Compound Dispensing->Kinase Reaction Add Kinase, Substrate, ATP Signal Generation Signal Generation Kinase Reaction->Signal Generation Add Detection Reagent Data Acquisition Data Acquisition Signal Generation->Data Acquisition Read Luminescence IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Benzyloxy)-5-bromopyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(Benzyloxy)-5-bromopyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 3,5-dibromopyridine and benzyl alcohol.[1][2] Byproducts from side reactions, such as dibenzyl ether or regioisomers, may also be present. The synthesis typically involves a nucleophilic substitution reaction, and incomplete reaction or side reactions can lead to a complex crude mixture.[1]

Q2: My purified this compound is an oil, but it is reported as a solid. What should I do?

A2: this compound is a white to almost white powder or crystal with a melting point of 69-73 °C.[3] If your product is an oil, it is likely impure. The presence of residual solvents or impurities can lower the melting point and prevent crystallization. Further purification by column chromatography or recrystallization is recommended. If the product still oils out during recrystallization, this may be due to a supersaturated solution or the cooling rate being too fast.[4][5]

Q3: What is the best method to purify crude this compound?

A3: The most effective purification method depends on the nature and quantity of the impurities. Column chromatography is a widely used and effective method for separating this compound from starting materials and byproducts.[1][6] Recrystallization can also be employed, particularly for removing less polar impurities, if a suitable solvent system is identified.[4] For high purity requirements, a combination of column chromatography followed by recrystallization is often the best approach.[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid analysis of fractions from column chromatography to identify those containing the pure product.[7] TLC can also be used to assess the purity of the product after recrystallization. A suitable solvent system for TLC of pyridine derivatives is often a mixture of hexanes and ethyl acetate.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too soluble in the eluent. Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high (ideally around 0.2-0.3).[4][6]
Product is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the solvent system.[4]
Improper column packing. Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling, which leads to poor separation.[4][8]
Co-elution with impurities. Use a shallower solvent gradient during elution or consider a different stationary phase, such as alumina, if impurities have similar polarity on silica gel.[4][7]
Product degradation on silica gel. Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[7] Consider using neutralized silica gel or an alternative stationary phase like alumina.[7]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Troubleshooting Steps
Solution is supersaturated. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[4][7]
Cooling rate is too fast. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4][5]
Incorrect solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. A common system for pyridine derivatives is ethyl acetate/hexane.[4][7]
Significant impurities present. If the crude product is highly impure, it may be necessary to first purify it by column chromatography before attempting recrystallization.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[8]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Ethyl acetate

  • Hexanes

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Slowly add hexanes (a "poor" solvent) dropwise to the hot solution until it becomes slightly cloudy.

    • Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table summarizes typical physical properties and chromatographic data for this compound.

Parameter Value Reference
Molecular Formula C₁₂H₁₀BrNO[9]
Molecular Weight 264.12 g/mol [9]
Appearance White to almost white powder to crystal[3]
Melting Point 69 - 73 °C[3]
Solubility Soluble in common organic solvents like ethanol, methanol, and dimethylformamide.[10]
Typical TLC Eluent Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1 v/v)General knowledge for similar compounds[7]
Typical Purity (Post-Column) >98%[2]

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_check cluster_end crude Crude this compound tlc_initial TLC Analysis (Assess purity and determine chromatography conditions) crude->tlc_initial column Column Chromatography tlc_initial->column High impurity load or closely related impurities recrystallization Recrystallization tlc_initial->recrystallization Low to moderate impurity load purity_check Purity Check (TLC, NMR, etc.) column->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->column further_purification->recrystallization

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out reheat Reheat solution oiling_out->reheat Yes cool_slowly Cool slowly oiling_out->cool_slowly No add_solvent Add more 'good' solvent reheat->add_solvent change_solvent Change solvent system reheat->change_solvent add_solvent->cool_slowly pre_purify Pre-purify by column chromatography add_solvent->pre_purify success Crystals Form cool_slowly->success

Caption: Troubleshooting decision tree for when a product "oils out" during recrystallization.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-5-bromopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxy-5-bromopyridine with a suitable base to form a pyridoxide intermediate, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Q2: Which reaction parameters are most critical for optimizing the yield?

A2: The yield of the reaction is highly sensitive to several parameters. The most critical factors to optimize are the choice of base, solvent, reaction temperature, and the purity of the starting materials. A careful balance of these conditions is necessary to favor the desired O-alkylation and minimize side reactions.

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

A3: The primary side reaction of concern is the N-benzylation of the pyridine ring, which leads to the formation of a quaternary pyridinium salt. This byproduct is often water-soluble and can complicate the purification process. To minimize N-alkylation, it is generally recommended to use a non-polar, aprotic solvent which can reduce the propensity for salt formation. Additionally, careful selection of the base is crucial; stronger, non-nucleophilic bases are often preferred. Another potential issue is the presence of impurities in the benzyl halide, which can lead to undesired byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (3-hydroxy-5-bromopyridine), the product (this compound), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Deprotonation: The base may be too weak or not used in sufficient quantity to deprotonate the hydroxyl group of 3-hydroxy-5-bromopyridine effectively.2. Low Reactivity of Benzylating Agent: The benzyl halide might be old or degraded.3. Low Reaction Temperature: The reaction may be too slow at the current temperature.4. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent.1. Switch to a stronger base such as Sodium Hydride (NaH). Ensure the reaction is conducted under anhydrous conditions as NaH reacts violently with water.2. Use a fresh bottle of benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive than benzyl chloride.3. Gradually increase the reaction temperature in increments of 10°C, while monitoring for byproduct formation via TLC.4. Choose a solvent that effectively dissolves both the pyridoxide salt and the benzyl halide, such as DMF or DMSO.
Formation of Multiple Products (Observed on TLC) 1. Competing N-Alkylation: The nitrogen on the pyridine ring is also nucleophilic and can react with the benzyl halide to form a pyridinium salt.2. Impurities in Starting Materials: The starting materials, particularly the benzyl halide, may contain impurities that lead to side reactions.3. Decomposition: High reaction temperatures or prolonged reaction times may cause the decomposition of reactants or the product.1. Employ a less polar, aprotic solvent like THF or Toluene. Consider using a bulkier base which may sterically hinder N-alkylation.2. Ensure the purity of your starting materials. Benzyl halide can be purified by distillation if necessary.3. Optimize the reaction time and temperature by running small-scale trials and closely monitoring with TLC.
Difficult Purification 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making separation by column chromatography difficult.2. Formation of Water-Soluble Byproducts: The N-benzylated pyridinium salt is water-soluble and can complicate the aqueous work-up.1. Optimize the solvent system for column chromatography by screening different eluent mixtures with TLC. A shallow gradient elution may be necessary.2. During the work-up, ensure thorough extraction with an organic solvent. Washing the organic layer with brine can help remove residual water-soluble impurities. If the N-benzylated salt is the major byproduct, reconsider the reaction conditions to prevent its formation.

Data on Reaction Conditions

Parameter Protocol 1 Protocol 2
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Reagent Sodium Methoxide60% Sodium Hydride and Methanol
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 70°C90°C
Reaction Time 4 hours1 hour
Yield 62%73%
Purification Filtration and dryingExtraction and Silica Gel Chromatography

This data is for the synthesis of 3-Bromo-5-methoxypyridine and should be used as a guideline for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-5-bromopyridine (Starting Material)

This protocol describes the synthesis of the starting material, 3-hydroxy-5-bromopyridine, from 3,5-dibromopyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromopyridine in anhydrous methanol and cool the solution to 0°C in an ice bath.

  • Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour, then heat to reflux at 80°C for 4 hours.

  • Work-up: Remove the solvent by rotary evaporation. Add water to the residue and extract with dichloromethane.

  • Intermediate Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 3-bromo-5-methoxypyridine.

  • Demethylation: Reflux the 3-bromo-5-methoxypyridine intermediate with 48% hydrobromic acid for 16-24 hours.

  • Purification: Cool the reaction mixture to room temperature and evaporate the solvent. Adjust the pH to 9-10 with a sodium hydroxide solution. Wash with diethyl ether. Adjust the aqueous layer's pH to 5-6 with hydrochloric acid to precipitate the product. Collect the precipitate by filtration and wash with diisopropyl ether to yield 3-hydroxy-5-bromopyridine as a white powder.[1]

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the Williamson ether synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the DMF. At 0°C, add a solution of 3-hydroxy-5-bromopyridine (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridoxide.

  • Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Visualized Workflows

The following diagrams illustrate the key processes for the synthesis and troubleshooting of this compound.

G cluster_0 Synthesis Workflow A 1. Deprotonation of 3-hydroxy-5-bromopyridine (Base, Solvent, 0°C to RT) B 2. Alkylation with Benzyl Bromide (0°C to RT) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: General experimental workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction? Base Is the base strong enough? (e.g., NaH) Start->Base Temp Is the temperature high enough? Base->Temp Yes UseStrongerBase Action: Use a stronger base like NaH under anhydrous conditions. Base->UseStrongerBase No Purity Are starting materials pure? Temp->Purity Yes IncreaseTemp Action: Increase temperature incrementally (e.g., to 50-70°C). Temp->IncreaseTemp No PurifySM Action: Purify starting materials before reaction. Purity->PurifySM No SideProducts Multiple Spots on TLC? Purity->SideProducts Yes Success Problem Resolved UseStrongerBase->Success IncreaseTemp->Success PurifySM->Success NAlkylation Is N-alkylation suspected? SideProducts->NAlkylation Yes SideProducts->Success No (Consider other issues like decomposition) ChangeSolvent Action: Switch to a less polar, aprotic solvent (e.g., THF). NAlkylation->ChangeSolvent Yes NAlkylation->Success No (Consider other impurities) ChangeSolvent->Success

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Identifying side products in 3-(Benzyloxy)-5-bromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-(Benzyloxy)-5-bromopyridine. This versatile building block is crucial in the synthesis of novel pharmaceuticals and fine chemicals, prized for its role as an intermediate in forming complex molecular architectures.[1] However, its reactivity profile, stemming from the interplay between the electron-deficient pyridine ring, the benzyloxy protecting group, and the reactive bromine atom, can present unique challenges.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you identify, understand, and mitigate the formation of common side products in your experiments.

Part 1: Starting Material Integrity and General Stability

Before troubleshooting your reaction, it is paramount to ensure the quality of your starting material and understand its inherent stability.

Q1: I'm seeing unexpected peaks in the NMR/LC-MS of my starting material. What are the likely impurities in commercial this compound?

Answer: The most common synthesis of this compound involves the nucleophilic substitution of 3,5-dibromopyridine with benzyl alcohol in the presence of a base like sodium hydride.[3][4] Consequently, the primary impurities are often related to this process:

  • 3,5-Dibromopyridine: Unreacted starting material.

  • Benzyl Alcohol: Excess reagent from the synthesis.

  • 3,5-bis(Benzyloxy)pyridine: A di-substituted byproduct formed if the reaction is not carefully controlled.

  • 3-Bromo-5-hydroxypyridine: Formed from incomplete benzylation or hydrolysis of the product during workup or storage.

Troubleshooting Protocol: Verifying Starting Material Purity

  • 1H NMR Analysis: Dissolve a small sample in CDCl3 or DMSO-d6. Look for the characteristic aromatic signals of 3,5-dibromopyridine (a singlet and a triplet) or the benzylic CH2 and aromatic signals of excess benzyl alcohol.

  • LC-MS Analysis: Use a standard C18 column with a water/acetonitrile or water/methanol gradient. This will effectively separate the nonpolar 3,5-dibromopyridine and the more polar 3-bromo-5-hydroxypyridine from your target compound.

  • Purification: If significant impurities are detected, purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is recommended before use.

Q2: My desired product has formed, but I also have a significant amount of a byproduct that has lost its bromine atom. What is this and why did it form?

Answer: This is a classic case of hydrodebromination (or hydrodehalogenation). It is one of the most common side reactions in palladium-catalyzed cross-coupling reactions.[5] The palladium-aryl intermediate, which should react with your coupling partner (e.g., a boronic acid), instead reacts with a hydride source in the reaction mixture.[5]

Common Hydride Sources:

  • Solvents: Alcohols or even trace water can act as hydride donors under certain conditions.

  • Reagents: Impurities in bases or the boronic acid reagent itself.[5]

  • Amine Reagents: In Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amide complex can be a competing pathway that regenerates an amine and produces the hydrodehalogenated arene.[6]

Mitigation Strategies:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K3PO4, K2CO3, or Cs2CO3 are often preferred over strong organic bases in Suzuki couplings.[5]

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction setup.

Q3: A major side product appears to be 5-bromo-3-hydroxypyridine. How did the benzyloxy group get cleaved?

Answer: You are observing debenzylation . The benzyl ether is a robust protecting group but is susceptible to cleavage under specific conditions which may be inadvertently met during your reaction or workup.

Conditions Leading to Debenzylation:

  • Catalytic Hydrogenation: This is the most common method for intentional debenzylation. If your reaction involves a palladium catalyst and a potential hydrogen source (e.g., H2 gas, transfer hydrogenation reagents like formic acid), cleavage can occur.[7][8]

  • Strong Lewis or Protic Acids: Reagents like boron tribromide (BBr3) are explicitly used for cleaving benzyl ethers.[7] Strong acidic conditions during workup can also cause partial or complete deprotection.

  • Photo-oxidation: Some reaction conditions involving visible light and an oxidant like DDQ can lead to oxidative debenzylation.[9] While less common in standard cross-couplings, it's a possibility if colored impurities or photosensitive reagents are present.

Mitigation Strategies:

  • If using a palladium catalyst, avoid any potential hydrogen sources unless debenzylation is the desired next step.

  • Maintain a neutral or basic pH during aqueous workup procedures.

  • Protect your reaction from light if you suspect photosensitive pathways are at play.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate. Here, we address issues specific to Suzuki-Miyaura and Buchwald-Hartwig reactions.

FAQ: Suzuki-Miyaura Coupling

Answer: The formation of a biaryl from the self-coupling of your organoboron reagent is a well-known side reaction in Suzuki-Miyaura couplings. This process is often promoted by the presence of oxygen, which can participate in a separate catalytic cycle involving the boronic acid.

Troubleshooting Workflow: Minimizing Homocoupling

G start Low Yield & Homocoupling Observed check_inert Verify Rigorous Inert Atmosphere start->check_inert degas Degas Solvents Thoroughly (e.g., 3x Freeze-Pump-Thaw cycles) check_inert->degas Atmosphere is key catalyst_quality Use High-Purity Palladium Catalyst degas->catalyst_quality optimize_base Re-evaluate Base Stoichiometry (use ~2-3 equivalents) catalyst_quality->optimize_base result Improved Yield, Reduced Homocoupling optimize_base->result

Protocol: Ensuring an Inert Atmosphere

  • Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add your solid reagents (this compound, boronic acid, base, catalyst, ligand) to the flask.

  • Evacuate & Backfill: Seal the flask, then carefully evacuate the atmosphere and backfill with your inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add your previously degassed solvent via syringe or cannula.

Answer: Another common issue is protodeboronation , where the boronic acid (R-B(OH)2) is cleaved by a proton source to give the corresponding arene (R-H). This depletes one of your key reagents.

Observation Potential Cause Recommended Solution
Protodeboronation Presence of acidic impurities or excess water. Some boronic acids are more susceptible than others.Use anhydrous solvents and reagents. A stronger base or slightly elevated temperature might accelerate the desired coupling over the protodeboronation pathway.
Poor Solubility Reagents, particularly the base (e.g., K3PO4), are not soluble in the reaction solvent.Choose a different solvent system (e.g., dioxane/water, toluene, or DMF) where all components are at least partially soluble.[10]
Catalyst Inactivity The Pd(0) active species is not forming efficiently from the precatalyst or is being poisoned.Use a pre-formed Pd(0) catalyst like Pd(PPh3)4 or screen different ligands that stabilize the active catalyst.[5]
FAQ: Buchwald-Hartwig Amination

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system—specifically the palladium source and the phosphine ligand.[6][11] Stalled reactions are typically due to an inefficient or deactivated catalyst.

Key Factors for an Efficient Reaction:

  • Ligand Choice: For an electron-deficient pyridine ring, bulky, electron-rich phosphine ligands are essential. These promote the rate-limiting reductive elimination step and stabilize the palladium center. Commonly successful ligands include XPhos, SPhos, and RuPhos.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[5][6] Weaker bases like Cs2CO3 may be used for sensitive substrates but often require higher temperatures or more active catalysts.

  • Palladium Precatalyst: Using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active Pd(0) species compared to simple sources like Pd(OAc)2.

G

Answer: Primary amines (R-NH2) can undergo double arylation to form a tertiary amine byproduct (Ar2NR), especially if the reaction conditions are not carefully optimized.

Mitigation Strategies for Primary Amines:

  • Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the mono-arylation product.

  • Ligand Selection: Certain ligands, like bidentate phosphines (e.g., BINAP, DPPF), were historically developed to provide better selectivity for primary amines.[6]

  • Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress the second arylation event.

References

Optimization strategies for 3-(Benzyloxy)-5-bromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-(benzyloxy)-5-bromopyridine. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. However, challenges such as low yields and side reactions can arise.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may not be active enough for the electron-rich pyridine substrate. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.• Switch to a more active catalyst system, such as a pre-formed catalyst or use bulky, electron-rich phosphine ligands like SPhos or XPhos.• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively.• Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. • Ensure the base is finely powdered to maximize surface area.
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition step.• Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. • Consider using a higher-boiling solvent or microwave irradiation for rapid heating.
Significant Side Product Formation Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.• Ensure the reaction mixture is thoroughly degassed before adding the catalyst. • Use a Pd(0) source directly or an efficient precatalyst system.
Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water).• Use anhydrous solvents and reagents. • Consider using boronic esters (e.g., pinacol esters) which are more stable.
Debenzylation: Cleavage of the benzyloxy protecting group, particularly at elevated temperatures or with certain catalyst/ligand combinations.• Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. • Screen different palladium sources and ligands; some may be less prone to promoting debenzylation.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Reactions

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point is to use a palladium catalyst like Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos or XPhos). A common base is K₃PO₄ (2-3 equivalents), and a typical solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio). The reaction is often heated to 80-100 °C.[1]

Q2: My reaction is sluggish. What can I do to increase the reaction rate?

A2: To increase the reaction rate, you can try several strategies. Increasing the temperature is often effective. Switching to a more active catalyst system, particularly one with bulky, electron-rich ligands, can significantly accelerate the reaction. Additionally, ensuring efficient stirring is crucial, especially when using heterogeneous bases like K₃PO₄.

Q3: I am observing the formation of a byproduct with a mass corresponding to the debenzylated starting material. How can I avoid this?

A3: Debenzylation can occur under palladium catalysis, often facilitated by hydrogen sources in the reaction mixture. To minimize this, ensure your solvents and reagents are anhydrous. Avoid excessively high temperatures and long reaction times. If the problem persists, screening different palladium catalysts and ligands may identify a system less prone to this side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes conditions for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which can serve as a starting point for optimization.[1]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)Toluene/H₂O901885
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)Toluene/H₂O901882
3-Thienylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)Toluene/H₂O901878

Note: Yields are for the coupling of 5-bromo-2-methylpyridin-3-amine and are representative. Actual yields with this compound may vary.[1]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.• Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can shield the palladium center. • Consider using a pre-catalyst that is less susceptible to inhibition.
Incorrect Base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups.• Sodium tert-butoxide (NaOt-Bu) is a common and effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used.
Poor Solvent Choice: The solvent may not adequately solubilize the reactants or may interfere with the catalytic cycle.• Toluene and 1,4-dioxane are commonly used and effective solvents. Ensure they are anhydrous and degassed.
Side Reactions Hydrodehalogenation: Reduction of the C-Br bond, leading to the formation of 3-(benzyloxy)pyridine.• This can be a result of β-hydride elimination from the palladium-amido intermediate. Optimizing the ligand and reaction conditions can minimize this pathway.
Debenzylation: Similar to the Suzuki reaction, the benzyloxy group can be cleaved under certain conditions.• Use the mildest effective temperature and monitor the reaction progress to avoid prolonged heating.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is a standard set of conditions for the Buchwald-Hartwig amination of this compound?

A1: A typical starting point involves a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., Xantphos or XPhos), a strong base like sodium tert-butoxide (NaOt-Bu), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction is typically heated to 80-110 °C.[2][3]

Q2: Can I use primary amines in this reaction?

A2: Yes, the Buchwald-Hartwig amination is generally effective for both primary and secondary amines. However, the optimal ligand may differ. For primary amines, ligands like BrettPhos have been shown to be effective.[4]

Q3: My starting material is base-sensitive. What base should I use?

A3: If your substrate is sensitive to strong bases like NaOt-Bu, you can try using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. While the reaction might be slower, these bases are often better tolerated by sensitive functional groups.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After concentrating the solvent, purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the amination of bromopyridines, which can guide the optimization for this compound.[2]

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene10095
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10088
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)1,4-Dioxane10092

Note: These are representative yields for bromopyridine substrates and may differ for this compound.[2]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Pd Precatalyst - Ligand - Base - this compound - Amine start->setup inert Inert Atmosphere (Argon) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up: - Quench - Extract - Dry monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Lithiation-Substitution Reactions

Lithiation of the pyridine ring, followed by quenching with an electrophile, offers a route to introduce various functional groups. For this compound, lithium-halogen exchange at the 5-position is the most probable pathway. Directed ortho-metalation could also be a consideration, although less likely to compete with the faster lithium-halogen exchange.

Troubleshooting Guide: Lithiation-Substitution
Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Lithiation: Insufficient organolithium reagent or reaction time.• Use a slight excess of the organolithium reagent (e.g., 1.1 equivalents of n-BuLi). • Ensure the reaction is stirred for an adequate time at low temperature (e.g., -78 °C) to allow for complete lithium-halogen exchange.
Side Reactions with Organolithium: The organolithium reagent may react with other functional groups or the solvent.• Maintain a low temperature (-78 °C) throughout the lithiation and electrophilic quench. • Use a non-reactive solvent like THF or diethyl ether.
Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the aryllithium intermediate.• Use a more reactive electrophile. • Allow the reaction to warm slowly to room temperature after the addition of the electrophile to ensure the reaction goes to completion.
Formation of Multiple Products Competing Lithiation Sites: Although less likely, deprotonation at other positions on the pyridine ring could occur.• Lithium-halogen exchange is generally much faster than deprotonation. Maintaining a low temperature should favor the desired pathway.
Frequently Asked Questions (FAQs): Lithiation-Substitution

Q1: Which position on this compound is most likely to be lithiated?

A1: The C-Br bond at the 5-position is the most likely site for lithium-halogen exchange when using an organolithium reagent like n-butyllithium at low temperatures. This is a very fast and generally high-yielding reaction.

Q2: What are some common electrophiles I can use to trap the lithiated intermediate?

A2: A wide range of electrophiles can be used, including aldehydes (to form alcohols), ketones (to form tertiary alcohols), carbon dioxide (to form a carboxylic acid), alkyl halides (to introduce alkyl groups), and silyl halides (to introduce silyl groups).

Q3: How can I avoid side reactions with the benzyloxy group?

A3: The benzyloxy group is generally stable to organolithium reagents at low temperatures (-78 °C). The key is to maintain a low temperature throughout the addition of the organolithium and the electrophile.

Experimental Protocol: Lithiation and Electrophilic Quench

This is a generalized procedure and must be performed under strict anhydrous and inert conditions.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Then, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualization: Logical Flow for Lithiation Troubleshooting

Lithiation_Troubleshooting start Low Yield in Lithiation Reaction check_lithiation Is Lithiation Complete? start->check_lithiation check_electrophile Is the Electrophile Reactive? check_lithiation->check_electrophile Yes increase_buli Increase n-BuLi equivalents (1.1-1.2 eq.) Increase lithiation time check_lithiation->increase_buli No check_conditions Are Reaction Conditions Optimal? check_electrophile->check_conditions Yes use_reactive_electrophile Use a more reactive electrophile Allow for longer reaction time after quench check_electrophile->use_reactive_electrophile No strict_anhydrous Ensure strictly anhydrous conditions Maintain low temperature (-78 °C) check_conditions->strict_anhydrous No solution Improved Yield check_conditions->solution Yes increase_buli->solution use_reactive_electrophile->solution strict_anhydrous->solution

Caption: A decision tree for troubleshooting common issues in lithiation-substitution reactions.

References

Safe handling and storage procedures for 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for the safe handling, storage, and use of 3-(Benzyloxy)-5-bromopyridine in experimental settings. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during research and development.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety and to ensure the integrity of the compound for experimental use.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance White to light yellow powder or crystalline solid.
Melting Point 69.0 to 73.0 °C
Solubility Soluble in common organic solvents like ethanol, methanol, and dimethylformamide.[1]
Storage Temperature Room temperature; some suppliers recommend 2-8 °C.
Frequently Asked Questions (FAQs): Safety and Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be kept away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction facility.[2] Do not allow it to enter drains or waterways.

Experimental Protocols and Troubleshooting

This compound is a versatile intermediate in organic synthesis, commonly used in cross-coupling reactions. The following section provides a general protocol for a Suzuki-Miyaura coupling reaction and a troubleshooting guide for common issues.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq.) followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide is presented in a question-and-answer format to address specific issues that may arise during the Suzuki-Miyaura coupling of this compound.

Q1: My Suzuki-Miyaura reaction is not proceeding to completion, and I observe unreacted starting material. What could be the issue?

A1: Several factors could lead to an incomplete reaction:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and solvents are thoroughly degassed. The formation of homocoupling products of the boronic acid can be a sign of oxygen presence.

  • Base Incompatibility: The choice of base is critical. For some substrates, a stronger or weaker base may be required. Consider screening different bases such as Cs₂CO₃ or K₂CO₃.

  • Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

Q2: I am observing a significant amount of a homocoupled product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Thorough Degassing: As mentioned above, ensure your reaction setup is free of oxygen by properly degassing your solvents and maintaining an inert atmosphere.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that might favor side reactions.

Q3: The purification of my product is difficult due to co-eluting impurities. What are some common impurities and how can I improve purification?

A3: Common impurities include residual starting materials, homocoupled products, and palladium residues.

  • Work-up: A thorough aqueous work-up can help remove some of the inorganic salts and boronic acid residues.

  • Chromatography: Careful selection of the eluent system for column chromatography is crucial. A shallow gradient of a polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Palladium Removal: Sometimes, palladium residues can be removed by washing the organic layer with an aqueous solution of a thiol-containing reagent or by filtering through a pad of celite or a specialized scavenger resin.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

SuzukiTroubleshooting start Reaction Incomplete or Low Yield check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_degassing Was the Reaction Thoroughly Degassed? check_catalyst->check_degassing Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_base Is the Base Appropriate? check_degassing->check_base Yes improve_degassing Improve Degassing Protocol check_degassing->improve_degassing No check_temp Is the Reaction Temperature Optimal? check_base->check_temp Yes screen_bases Screen Different Bases (e.g., Cs₂CO₃, K₂CO₃) check_base->screen_bases No side_product Homocoupling Side Product Observed? check_temp->side_product Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No purification_issue Purification Difficulties? side_product->purification_issue No side_product->improve_degassing Yes optimize_stoichiometry Optimize Boronic Acid Stoichiometry side_product->optimize_stoichiometry Yes optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes replace_catalyst->check_degassing improve_degassing->check_base screen_bases->check_temp increase_temp->side_product

Caption: Troubleshooting workflow for a Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs): Experimental Use

Q1: Is the benzyloxy group on the pyridine ring stable under typical Suzuki-Miyaura coupling conditions?

A1: Yes, the benzyloxy protecting group is generally stable under the basic conditions and temperatures commonly used for Suzuki-Miyaura reactions.

Q2: I need to remove the benzyl protecting group after my coupling reaction. What methods are recommended?

A2: The most common method for debenzylation is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). However, the pyridine nitrogen can sometimes poison the palladium catalyst.

Q3: My debenzylation reaction using Pd/C is slow or stalls. What can I do?

A3: Catalyst poisoning by the pyridine nitrogen is a known issue. To overcome this, you can:

  • Add a mild acid: Adding a small amount of an acid like acetic acid can protonate the pyridine nitrogen, reducing its coordination to the palladium catalyst.

  • Use a different catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylating substrates containing basic nitrogen groups.

  • Increase catalyst loading: While not ideal, a higher catalyst loading can sometimes compensate for the poisoning effect.

Q4: Can the pyridine or benzene ring be reduced during the debenzylation process?

A4: Yes, saturation of the aromatic rings is a potential side reaction during hydrogenolysis. To minimize this, you can try lowering the hydrogen pressure and reaction temperature. Alternatively, using a transfer hydrogenation method with a hydrogen donor like ammonium formate can be a milder and more selective approach.[2]

References

Overcoming solubility issues with 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic organic compound with the chemical formula C₁₂H₁₀BrNO. It belongs to the pyridine family and is characterized by a pyridine ring substituted with a benzyloxy group and a bromine atom.[1][2] It is a white to light yellow crystalline solid and is commonly used as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[3]

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in medicinal chemistry for the development of novel therapeutic agents. It is particularly utilized in the synthesis of kinase inhibitors for targeted cancer therapies and compounds aimed at treating neurological disorders.[3] The bromine atom provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] While exact quantitative solubility data in various solvents is not widely published, its crystalline nature suggests that solubility may be limited in non-polar solvents.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter challenges in dissolving this compound for their experiments. This guide provides systematic approaches to address these issues.

Initial Solubility Assessment

Before attempting to dissolve a large amount of the compound, it is recommended to perform a small-scale solubility test in a variety of solvents. This will help in identifying the most suitable solvent system for your specific application.

Common Solubility Problems and Solutions
ProblemPotential CauseRecommended Solution
Compound does not dissolve at room temperature. Insufficient solvent power or low kinetic solubility.1. Gentle Heating: Warm the solvent to a temperature below its boiling point. For instance, heating a solution in ethanol to 40-50°C can significantly increase solubility. 2. Sonication: Use an ultrasonic bath to provide energy to break down the crystal lattice and enhance dissolution. 3. Change of Solvent: Test solubility in a stronger polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Precipitation occurs upon cooling. The compound has reached its saturation point at a lower temperature.1. Use of a Co-solvent System: Prepare a saturated solution at a higher temperature and then add a co-solvent in which the compound is more soluble to maintain it in solution upon cooling. 2. Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at a slightly elevated temperature to prevent precipitation.
Incomplete dissolution even with heating and sonication. The chosen solvent is not appropriate for the desired concentration.1. Solvent Screening: Systematically test a range of solvents with varying polarities. 2. Solid Dispersion Technique: For formulation purposes, consider creating a solid dispersion by dissolving the compound and a carrier polymer in a common solvent and then removing the solvent.

Quantitative Solubility Data

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
Methanol25
Ethanol25
Isopropanol25
Dichloromethane25
Tetrahydrofuran (THF)25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solubility Testing
  • Add approximately 1-2 mg of this compound to a small vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

  • Continue adding the solvent until the solid is completely dissolved.

  • Record the volume of solvent used to estimate the solubility.

  • If the compound does not dissolve in approximately 1 mL of the solvent, consider it to be poorly soluble in that solvent at that temperature.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common application of this compound.[4]

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents) and a suitable ligand if necessary.

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a systematic approach to addressing solubility challenges with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound is_dissolved Is the compound fully dissolved? start->is_dissolved increase_temp Increase Temperature (e.g., 40-60°C) is_dissolved->increase_temp No success Success: Proceed with experiment is_dissolved->success Yes fail Failure: Re-evaluate solvent choice or experimental design is_dissolved->fail Still not dissolved increase_temp->is_dissolved sonicate Apply Sonication increase_temp->sonicate sonicate->is_dissolved stronger_solvent Use a stronger polar aprecipitateic solvent (e.g., DMSO, DMF) sonicate->stronger_solvent stronger_solvent->is_dissolved co_solvent Consider a co-solvent system stronger_solvent->co_solvent co_solvent->is_dissolved

Caption: A flowchart outlining the steps to troubleshoot solubility problems.

General Synthetic Workflow for Kinase Inhibitor Development

This compound is a versatile starting material for the synthesis of various kinase inhibitors. The following diagram shows a generalized synthetic pathway.

G Synthetic Workflow for Kinase Inhibitors start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald other_coupling Other Cross-Coupling Reactions start->other_coupling intermediate Functionalized Pyridine Intermediate suzuki->intermediate buchwald->intermediate other_coupling->intermediate further_modification Further Synthetic Modifications intermediate->further_modification final_compound Final Kinase Inhibitor Candidate further_modification->final_compound

Caption: A diagram illustrating common synthetic routes from the starting material.

Hypothetical Signaling Pathway Inhibition

While the direct interaction of this compound with signaling pathways is not documented, its derivatives are designed to inhibit key pathways in cancer, such as the RAF-MEK-ERK pathway.[5][6]

G Hypothetical Inhibition of the RAF-MEK-ERK Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Pyridinyl-based Inhibitor (Derived from this compound) inhibitor->raf Inhibits

Caption: A potential mechanism of action for derived kinase inhibitors.

References

Technical Support Center: Catalyst Selection for 3-(Benzyloxy)-5-bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions with 3-(benzyloxy)-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge arises from the pyridine nitrogen's lone pair of electrons, which can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates. The electron-donating nature of the benzyloxy group can also influence the reactivity of the C-Br bond. Careful selection of ligands is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to shield the metal center and promote the desired catalytic cycle.[1]

Q2: Which cross-coupling reactions are most commonly and effectively used for the functionalization of this compound?

A2: The most suitable cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, the Sonogashira coupling for C-C triple bond formation, and the Heck reaction for C-C double bond formation. The choice of reaction depends on the desired molecular target.

Q3: How does the benzyloxy group at the 3-position affect the cross-coupling reaction?

A3: The benzyloxy group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon. This can sometimes make the oxidative addition step of the catalytic cycle, the initial reaction of the palladium catalyst with the aryl bromide, slower. However, the overall effect will depend on the specific reaction, catalyst, and ligand combination.

Q4: Are there any specific safety precautions to consider when working with this compound and palladium catalysts?

A4: Yes, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Palladium catalysts, especially in powdered form, can be flammable and toxic. It is essential to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Possible Cause Troubleshooting Strategy
Catalyst Inhibition The pyridine nitrogen is coordinating to the palladium center. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium.[1] Consider using a higher catalyst loading (e.g., 2-5 mol%).
Poor Reagent Quality Boronic acids can degrade over time. Ensure the boronic acid is pure and dry. Solvents and bases should be anhydrous and degassed to remove oxygen.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.
Incorrect Solvent System A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often required. Optimize the solvent ratio.

Issue: Formation of homocoupled byproducts.

Possible Cause Troubleshooting Strategy
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen).[1]
Side Reactions of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or slow reaction.

Possible Cause Troubleshooting Strategy
Inappropriate Ligand The choice of ligand is crucial for C-N bond formation. Screen bulky biarylphosphine ligands such as Xantphos, DavePhos, or BrettPhos.[2]
Base Incompatibility Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.[3]
Catalyst Deactivation The amine substrate or product can coordinate to the palladium. Using a pre-catalyst, such as a G3 or G4 Buchwald precatalyst, can improve catalyst stability and activity.[2]
Sonogashira Coupling

Issue: Low yield of the alkynylated pyridine.

Possible Cause Troubleshooting Strategy
Copper(I) Co-catalyst Issues Copper(I) iodide (CuI) is typically used as a co-catalyst. Ensure the CuI is of high purity. In some cases, a copper-free Sonogashira protocol may provide better results.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by oxygen. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[4]
Inappropriate Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base also acts as a solvent in some cases. Ensure it is anhydrous.
Heck Reaction

Issue: Poor regioselectivity or low yield.

Possible Cause Troubleshooting Strategy
Catalyst and Ligand Choice For simple Heck reactions, palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[5] For more challenging substrates, phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[6]
Base Selection An organic base like triethylamine or an inorganic base like potassium carbonate is typically used. The base choice can influence the reaction rate and selectivity.[5]
Reaction Temperature Heck reactions often require elevated temperatures. Optimize the temperature; too high a temperature can lead to decomposition, while too low will result in a slow reaction.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions for various cross-coupling reactions. Note that these are general starting points, and optimization for this compound is recommended.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-24
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O10012-24
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O9012

Data adapted from general Suzuki-Miyaura protocols for bromopyridines.[8][9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene1008-16
Pd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF8012-24
XPhos Pd G3 (2)-DBU (2)MeCN/PhMe1401

Data adapted from general Buchwald-Hartwig amination protocols.[2][10]

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT - 604-12
Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF806-12

Data adapted from general Sonogashira coupling protocols.[4][11]

Table 4: Representative Conditions for Heck Reaction

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O80-1204-24
Pd(PPh₃)₄ (5)-Et₃N (2)Toluene11012-24

Data adapted from general Heck reaction protocols for aryl bromides.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water, 10:1 v/v) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.2 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1 equiv.) in the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert setup Assemble Glassware (Oven-dried) setup->reagents solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low / No Yield? change_ligand Screen Bulky, Electron-Rich Ligands start->change_ligand Possible Catalyst Inhibition screen_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, NaO t Bu) start->screen_base Suboptimal Conditions purify_reagents Check/Purify Starting Materials start->purify_reagents Poor Reagent Quality increase_loading Increase Catalyst Loading change_ligand->increase_loading use_precatalyst Use a Pre-catalyst increase_loading->use_precatalyst optimize_solvent Optimize Solvent System screen_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp degas_solvents Degas Solvents Thoroughly purify_reagents->degas_solvents

References

Technical Support Center: Alternative Solvent Systems for 3-(Benzyloxy)-5-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and troubleshooting alternative and greener solvent systems for reactions involving 3-(benzyloxy)-5-bromopyridine. The information is presented in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons to seek alternative solvents for reactions with this compound?

A1: The primary motivations for exploring alternative solvents are driven by the principles of green chemistry.[1][2] Many traditional solvents like dioxane, DMF, and toluene are effective but pose significant health, safety, and environmental hazards.[2] Alternative solvents aim to reduce toxicity, improve biodegradability, and enhance the overall sustainability of chemical processes.[1][3] From a practical standpoint, alternative solvents can sometimes offer improved reaction performance, such as better yields or easier product isolation.[4]

Q2: What are some recommended greener alternative solvents for palladium-catalyzed cross-coupling reactions of this compound?

A2: Several greener solvents have shown promise in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Recommended alternatives include:

  • Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent substitutes for THF and dioxane.[5][6] They are derived from renewable feedstocks and have higher boiling points and lower peroxide-forming tendencies.

  • Esters: Isopropyl acetate (i-PrOAc) has been identified as a favorable green solvent for Suzuki-Miyaura couplings.[6]

  • Bio-based Solvents: Eucalyptol, limonene, and γ-valerolactone (GVL) are emerging as sustainable options for various cross-coupling reactions.[4][7][8]

  • Aqueous Systems: Performing reactions in water, often with the aid of surfactants to form micelles, is a highly attractive green approach.[9][10]

Q3: How does the choice of solvent affect the outcome of a Suzuki-Miyaura coupling with this compound?

A3: The solvent plays a critical role in Suzuki-Miyaura couplings. A mixture of an organic solvent and water is often optimal.[11][12] The organic phase dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid.[11][12] The polarity of the solvent can influence the reaction rate and selectivity.[13] For instance, polar solvents can stabilize intermediates in the catalytic cycle, potentially leading to faster reactions for certain substrates.[13][14]

Q4: Can I use the same alternative solvents for Buchwald-Hartwig amination of this compound?

A4: Yes, many of the same greener solvents are also effective for Buchwald-Hartwig aminations. Ethereal solvents like 2-MeTHF and CPME are suitable replacements for traditional solvents like toluene and dioxane.[5][15] The choice of solvent can impact the solubility of the amine, the base, and the catalyst complex, all of which are crucial for a successful reaction.[15] It is important to ensure the chosen solvent is anhydrous, as water can interfere with the catalytic cycle in some cases.[16]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound using 2-MeTHF/water as the solvent system, but I am getting a low yield. What are the potential causes and solutions?

  • Answer:

    • Poor Solubility of the Base: While the aqueous phase is intended to dissolve the base, insufficient mixing or an incorrect solvent ratio can lead to poor solubility.[11]

      • Troubleshooting: Increase the proportion of water in the solvent mixture (e.g., from 10:1 to 5:1 2-MeTHF/water). Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. Consider a different base, such as cesium carbonate, which may have better solubility in mixed solvent systems.[17]

    • Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen.[11]

      • Troubleshooting: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[18] Maintain a positive pressure of inert gas throughout the reaction.

    • Sub-optimal Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

      • Troubleshooting: Gradually increase the reaction temperature. Since 2-MeTHF has a boiling point of about 80 °C, you can safely heat the reaction to this temperature. For higher temperatures, consider a higher-boiling-point green solvent like CPME (b.p. 106 °C).

Issue 2: Protodebromination (Replacement of Bromine with Hydrogen) as a Side Reaction

  • Question: I am observing a significant amount of the debrominated starting material, 3-(benzyloxy)pyridine, in my reaction mixture. How can I minimize this side reaction?

  • Answer:

    • Slow Reaction Kinetics: Protodebromination can compete with the desired cross-coupling reaction, especially if the catalytic cycle is slow.[11]

      • Troubleshooting: The choice of ligand is crucial. More electron-rich and bulky phosphine ligands can accelerate the rate of oxidative addition and subsequent steps, outcompeting the debromination pathway.[12] Consider switching to a more active ligand system. Additionally, increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5 equivalents) can favor the desired reaction.

    • Source of Protons: The presence of excess water or other protic sources can contribute to this side reaction.

      • Troubleshooting: While some water is necessary for Suzuki couplings, excessive amounts can be detrimental. Use degassed, deionized water and ensure the organic solvent is of high purity.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After my Buchwald-Hartwig amination in eucalyptol, I am having trouble removing the solvent and purifying my product. What can I do?

  • Answer:

    • High Boiling Point of Solvent: Green solvents like eucalyptol have high boiling points, which can make their removal under reduced pressure challenging.

      • Troubleshooting: Instead of complete removal by evaporation, consider a liquid-liquid extraction. Eucalyptol is relatively non-polar, so you may be able to extract your product into a more volatile organic solvent after quenching the reaction. Alternatively, direct purification by column chromatography may be possible, but a solvent system that effectively separates the product from the high-boiling solvent will be necessary.

    • Emulsion Formation during Workup: Some green solvents, particularly those with surfactant-like properties, can lead to emulsions during aqueous workup.

      • Troubleshooting: Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite can also be effective.

Data Presentation

Table 1: Comparison of Solvents for Suzuki-Miyaura Coupling of Aryl Bromides

Solvent SystemBaseTemperature (°C)Time (h)Yield (%)Reference
Toluene/H₂OK₃PO₄8012~90[11]
1,4-Dioxane/H₂OK₃PO₄10012High[17][19]
2-MeTHF/H₂OK₂CO₃8016Good to Excellent[6]
CPME/H₂OK₂CO₃10016Good to Excellent[6][12]
Ethanol/H₂ONaOH60<1>98[20]
Water (with surfactant)K₃PO₄100496[10]

Table 2: Comparison of Solvents for Buchwald-Hartwig Amination of Aryl Bromides

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
TolueneNaOt-Bu80-1104-2460-98[16][21][22]
1,4-DioxaneNaOt-Bu10018High[18]
THFLiHMDS651878[16]
2-MeTHFNaOt-Bu8016High[5]
CPMENaOt-Bu10016High[4]
Water (with surfactant)NaOt-Bu30-501675-77[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound in a 2-MeTHF/Water System

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed mixture of 2-MeTHF and water (e.g., a 5:1 to 10:1 v/v mixture) to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture with vigorous stirring to 80 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound in CPME

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), the ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) under an inert atmosphere.[16]

  • Add this compound (1.0 equiv.).

  • Seal the tube, then evacuate and backfill with inert gas (repeat three times).

  • Add anhydrous CPME via syringe to achieve a suitable concentration.

  • Add the amine (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[16][23]

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for Cross-Coupling start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) reaction_type This compound as Substrate start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki buchwald Buchwald-Hartwig Amination reaction_type->buchwald solvent_considerations Solvent Considerations: - Green Chemistry Principles - Boiling Point - Solubility of Reagents suzuki->solvent_considerations buchwald->solvent_considerations suzuki_solvents Recommended for Suzuki: - 2-MeTHF/H2O - CPME/H2O - EtOH/H2O solvent_considerations->suzuki_solvents buchwald_solvents Recommended for Buchwald-Hartwig: - 2-MeTHF - CPME - Toluene (if necessary) solvent_considerations->buchwald_solvents optimization Reaction Optimization: - Temperature - Concentration - Base/Ligand Choice suzuki_solvents->optimization buchwald_solvents->optimization end Successful Reaction optimization->end Troubleshooting_Logic Troubleshooting Common Cross-Coupling Issues start Low Yield or Incomplete Reaction check_solubility Check Reagent Solubility (especially the base) start->check_solubility check_degassing Verify Inert Atmosphere & Thorough Degassing start->check_degassing check_temp Evaluate Reaction Temperature start->check_temp side_reaction Side Reaction Observed? (e.g., Protodebromination) start->side_reaction solubility_solution Adjust Solvent Ratio (e.g., more H2O for Suzuki) Change Base check_solubility->solubility_solution If poor degassing_solution Re-degas Solvents Improve Inert Gas Seal check_degassing->degassing_solution If inadequate temp_solution Increase Temperature Consider Higher-Boiling Solvent check_temp->temp_solution If too low side_reaction_solution Change Ligand to a More Active/Bulky One Increase Coupling Partner Concentration side_reaction->side_reaction_solution If yes

References

Validation & Comparative

A Comparative Analysis of 3-(Benzyloxy)-5-bromopyridine and Structurally Related Compounds via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H and ¹³C NMR spectral data of 3-(benzyloxy)-5-bromopyridine, alongside its structural analogs 3-bromo-5-methoxypyridine and 3-bromo-5-hydroxypyridine, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of their nuclear magnetic resonance (NMR) spectra, supported by experimental data, to facilitate compound identification and characterization.

This report presents a comprehensive comparison of the NMR spectral data for this compound and two key analogs, highlighting the influence of the substituent at the 3-position on the chemical shifts of the pyridine ring protons and carbons. Such data is crucial for the unambiguous identification and purity assessment of these compounds in research and development settings.

Comparative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, 3-bromo-5-methoxypyridine, and 3-bromo-5-hydroxypyridine are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), common solvents for NMR analysis.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)Other Signals (ppm)
This compound 8.27 (d, J=1.8 Hz)7.55 (t, J=2.2 Hz)8.33 (d, J=2.5 Hz)7.32-7.45 (m, 5H, Phenyl-H), 5.17 (s, 2H, CH₂)
3-Bromo-5-methoxypyridine 8.27 (d, J=17.20 Hz, 2H)7.36 (s, 1H)3.86 (br. s, 3H, OCH₃)[1]
3-Bromo-5-hydroxypyridine 8.12 - 8.15 (m)7.40 (t, J=2.1 Hz)8.12 - 8.15 (m)10.47 (br. s, 1H, OH)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Signals (ppm)
This compound 142.9155.8124.9119.3146.1135.9, 128.7, 128.4, 127.9 (Phenyl-C), 70.8 (CH₂)
3-Bromo-5-methoxypyridine 141.2156.1125.5118.9144.856.2 (OCH₃)
3-Bromo-5-hydroxypyridine 139.8156.5126.1119.5143.2

Experimental Protocols

General Procedure for NMR Spectra Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules, consistent with standard laboratory practices.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: Typically -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: Typically 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

Logical Workflow for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of the target compound with its alternatives.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis A Prepare Samples (Target & Alternatives) B Acquire 1H & 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline) B->C D Assign Chemical Shifts & Coupling Constants C->D E Tabulate NMR Data D->E F Analyze Substituent Effects on Chemical Shifts E->F G Draw Structural Conclusions F->G

Workflow for NMR Spectral Data Comparison

This structured approach ensures a systematic and objective comparison of the NMR data, leading to reliable structural elucidation and a deeper understanding of the electronic effects of different substituents on the pyridine ring. The presented data and protocols serve as a valuable resource for researchers working with these and similar heterocyclic compounds.

References

A Comparative Guide to the Analytical Characterization of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise and accurate characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of mass spectrometry (MS) for the analysis of 3-(Benzyloxy)-5-bromopyridine, a key building block in organic synthesis. We will explore its predicted mass spectral fragmentation and compare its analysis with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing hypothetical yet representative experimental data and detailed protocols to illustrate the strengths and limitations of each method.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can provide valuable information about its molecular weight and structure through fragmentation analysis.

Predicted Fragmentation Pattern

Based on the fragmentation patterns of related compounds, such as bromopyridines and benzyl ethers, the electron ionization (EI) mass spectrum of this compound is expected to exhibit several key fragments. The molecular ion peak ([M]⁺˙) will be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The most prominent fragmentation pathways are predicted to be:

  • Alpha-cleavage: Cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation at m/z 91 and a 5-bromopyridin-3-ol radical. The tropylium ion, a rearranged form of the benzyl cation, is also a likely observation at m/z 91.

  • Loss of Bromine: Cleavage of the C-Br bond from the molecular ion, resulting in a fragment at [M-Br]⁺.

  • Pyridine Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zRelative AbundanceNotes
[C₁₂H₁₀BrNO]⁺˙ (Molecular Ion)263/265ModerateIsotopic pattern for one bromine atom.
[C₇H₇]⁺ (Benzyl/Tropylium cation)91HighResulting from the cleavage of the benzyloxy group.
[C₁₂H₁₀NO]⁺ ([M-Br]⁺)184LowLoss of the bromine radical from the molecular ion.
[C₅H₃BrNO]⁺˙172/174LowResulting from the loss of the phenyl group.
[C₅H₄N]⁺78LowFragmentation of the pyridine ring after loss of bromine and benzyloxy.

Note: The relative abundances are predicted and may vary depending on the ionization method and experimental conditions.

fragmentation_pathway mol This compound [C12H10BrNO]+• m/z = 263/265 frag1 Benzyl Cation [C7H7]+ m/z = 91 mol->frag1 α-cleavage frag2 [M-Br]+ [C12H10NO]+ m/z = 184 mol->frag2 - Br• frag3 5-Bromopyridin-3-ol radical cation [C5H4BrNO]+• m/z = 173/175 mol->frag3 - C7H6 frag4 Pyridyl cation [C5H4N]+ m/z = 78 frag2->frag4 - C7H6O

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A plausible GC-MS protocol for the analysis of this compound is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-350.

Comparison with Alternative Analytical Techniques

While MS provides excellent structural information, other techniques like HPLC and NMR offer complementary advantages, particularly for quantification and purity assessment.

Table 2: Comparison of Analytical Techniques for this compound

ParameterMass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H NMR)
Primary Use Identification, Structural ElucidationQuantification, Purity AnalysisStructural Elucidation, Quantification
Sensitivity High (ng to pg range)Moderate (µg to ng range)Low (mg to µg range)
Quantitative Accuracy Good with internal standardsExcellent with calibrationExcellent with internal standards (qNMR)
Sample Throughput ModerateHighLow
Instrumentation Cost HighModerateVery High
Key Information Molecular weight, fragmentation pattern, isotopic ratiosRetention time, peak area (concentration), purity profileChemical environment of protons, connectivity, stereochemistry
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method would be suitable for the analysis of the relatively non-polar this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Under these hypothetical conditions, this compound would elute with a specific retention time, and its concentration could be determined by comparing its peak area to a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR would be particularly useful for confirming the presence of the benzyl and bromopyridine moieties.

  • Benzyl Protons: A singlet around 5.1 ppm (2H, -CH₂-), and multiplets between 7.3 and 7.5 ppm (5H, aromatic protons of the benzyl group).

  • Pyridine Protons: Distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The bromine and benzyloxy substituents will influence their precise chemical shifts and coupling patterns.

For quantitative analysis, a known amount of an internal standard would be added to a precisely weighed sample of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A compound with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard is crucial for accurate integration.

By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the exact purity or concentration of this compound can be determined.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Interpretation dissolve Dissolve in appropriate solvent add_is Add Internal Standard (for quant.) dissolve->add_is ms MS Analysis add_is->ms hplc HPLC Analysis add_is->hplc nmr NMR Analysis add_is->nmr ms_data Identify Fragments Determine MW ms->ms_data hplc_data Measure Retention Time Integrate Peak Area hplc->hplc_data nmr_data Assign Signals Integrate Peaks (qNMR) nmr->nmr_data

A Comparative Guide to the Infrared Spectroscopy of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 3-(Benzyloxy)-5-bromopyridine. By examining its constituent functional groups and comparing them to related molecules, this document serves as a practical reference for spectral interpretation and characterization in a laboratory setting.

Data Presentation: Comparison of Characteristic IR Absorption Bands

The infrared spectrum of this compound is determined by the vibrational modes of its three primary structural components: the substituted pyridine ring, the benzyl group, and the ether linkage. The table below summarizes the expected and observed IR absorption bands for this compound and compares them with reference compounds to highlight the contribution of each component to the overall spectrum.

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound Aromatic C-H (stretch)~3100-3000
Aliphatic C-H (stretch, -CH₂-)~2950-2850
Aromatic C=C & C=N (ring stretch)~1600-1450
Aryl Ether C-O (asymmetric stretch)~1250
Aryl Ether C-O (symmetric stretch)~1050-1010
C-Br (stretch)~690-515
3-Hydroxypyridine O-H (stretch, H-bonded)~3500-3200 (broad)
Aromatic C-H (stretch)~3100-3000
Aromatic C=C & C=N (ring stretch)~1600-1475
C-O (stretch)~1300-1000
5-Bromopyridine / 5-Bromopyrimidine Aromatic C-H (stretch)~3100-3000
Aromatic C=C & C=N (ring stretch)~1600-1400
C-Br (stretch)Below 700
Benzyl Bromide Aromatic C-H (stretch)~3100-3000
Aliphatic C-H (stretch, -CH₂-)~2950-2850
Aromatic C=C (ring stretch)~1600-1450
C-Br (stretch)~690-515

Note: The data for this compound is predicted based on characteristic functional group absorptions. Data for reference compounds are based on typical values from spectral databases.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates how the structural fragments of this compound correlate with specific regions of its infrared spectrum.

Structure-Spectra Correlation Diagram

Experimental Protocols

Accurate and reproducible IR spectra are highly dependent on proper sample preparation. As this compound is a solid, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

A. Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle with a solvent like acetone to remove any contaminants.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Add about 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The sample concentration should be between 0.2% and 1%.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. Prolonged grinding should be avoided to minimize moisture absorption from the atmosphere.

  • Pellet Formation:

    • Transfer the mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum using a pure KBr pellet or an empty sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

B. Attenuated Total Reflectance (ATR) Method

ATR is a popular surface-sensitive technique that requires minimal to no sample preparation, making it ideal for rapid analysis.

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum.

    • After the measurement, the sample can be recovered, and the crystal should be cleaned thoroughly.

A Comparative Guide to 3-(Benzyloxy)-5-bromopyridine and Other Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyridines are a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[1] The specific placement of the bromine atom on the electron-deficient pyridine ring dramatically influences the molecule's physicochemical properties and chemical reactivity. This guide provides a comparative analysis of 3-(Benzyloxy)-5-bromopyridine against the three primary isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the distinct characteristics of each is crucial for selecting the optimal starting material, designing efficient synthetic routes, and achieving desired therapeutic or functional outcomes.

Physicochemical Properties

The electronic influence of the ring nitrogen atom significantly affects the properties of bromopyridine isomers. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1] The introduction of a benzyloxy group, as in this compound, further modifies these properties by increasing molecular weight and altering polarity and physical state.

Table 1: Comparative Physicochemical Data of Bromopyridines

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 130722-95-1[2]109-04-6626-55-1[1]1120-94-1[1]
Molecular Formula C₁₂H₁₀BrNO[3]C₅H₄BrNC₅H₄BrN[1]C₅H₄BrN[1]
Molecular Weight 264.12 g/mol [3]158.00 g/mol [4]157.998 g/mol [1]158.00 g/mol [1]
Appearance White to off-white crystalline powder[2]Colorless to pale yellow liquid[4][5]Colorless liquid[1]Hygroscopic solid / Beige moist crystals[1]
Melting Point 69 - 73 °C[2][6]193 °C (decomposes)[7]-27 °C[1]55 - 58 °C[1]
Boiling Point 343.7 °C (Predicted)[6]192 - 194 °C[5]173 °C[1]185 - 187 °C
Density 1.438 g/cm³ (Predicted)[6]1.657 g/mL at 25 °C[5]1.640 g/cm³[1]Not Applicable
pKa (of conjugate acid) Not available0.71[1][8]2.84[1]3.5[1]
Solubility Soluble in common organic solvents (ethanol, methanol, DMF)[9]Slightly miscible in water[1][5]Slightly miscible in water[1]Soluble in DMSO, Methanol, Water (as HCl salt)

Comparative Reactivity Analysis

The reactivity of the C-Br bond in bromopyridines is governed by the position of the bromine atom relative to the electron-withdrawing nitrogen atom. This positioning dictates the compound's suitability for various transformations, particularly nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

  • 2-Bromopyridine & 4-Bromopyridine: These isomers are the most reactive towards nucleophilic attack and oxidative addition by palladium catalysts.[1] The nitrogen atom activates the C2 and C4 positions, making them highly electrophilic. This high reactivity is advantageous for a wide range of cross-coupling reactions. However, the proximity of the nitrogen atom in 2-bromopyridine can sometimes lead to catalyst inhibition, which may require the use of specialized ligands.[1]

  • 3-Bromopyridine: As the bromine is at the meta-position, it is less activated towards SNAr compared to the other isomers.[1] Consequently, reactions involving 3-bromopyridine often demand more forcing conditions, such as higher temperatures or more active catalytic systems, to achieve high yields.[1]

  • This compound: This molecule retains the core reactivity of the 3-bromopyridine scaffold, making it a versatile substrate for forming C-C and C-N bonds via modern cross-coupling methodologies. The benzyloxy group is a common pharmacophore that can influence biological activity and provides an additional site for potential chemical modification.[10][11] Its unique structure allows for selective functionalization, facilitating the design of complex molecules with improved efficacy.[2]

Key Experimental Protocols

Transition metal-catalyzed cross-coupling reactions are fundamental for functionalizing bromopyridines. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid. Optimization may be required for specific substrates.

1. Materials and Reagents:

  • Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

2. Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and standard glassware

3. Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, ligand (if separate), and base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]

  • Add the degassed solvent system via syringe.[12]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13][14]

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel.[14]

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow setup Reaction Setup reactants 1. Add Bromopyridine, Boronic Acid, Catalyst, Base inert 2. Establish Inert Atmosphere (Ar/N₂) reactants->inert solvent 3. Add Degassed Solvent inert->solvent reaction Reaction heat 4. Heat and Stir (e.g., 90 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup Work-up & Purification cool 6. Cool to RT & Quench monitor->cool extract 7. Extraction & Washing cool->extract purify 8. Dry & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The choice of bromopyridine isomer directly impacts its application in synthesis due to the distinct reactivity profiles.

  • 2-Bromopyridine: A key intermediate for various pharmaceuticals, including antimalarial agents and beta-adrenoceptor agonists.[5] It is also a precursor to 2-lithiopyridine, a versatile reagent in organic synthesis.[8]

  • 3-Bromopyridine: Widely used in the development of agrochemicals and pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] Its scaffold is found in compounds developed as kinase inhibitors.[15]

  • 4-Bromopyridine: Serves as a crucial building block for creating complex molecules for a range of therapeutic areas, including central nervous system (CNS) disorders and viral infections.[16] It is often supplied as a more stable hydrochloride salt.[17][18]

  • This compound: This specialized intermediate is particularly valuable in medicinal chemistry for developing targeted therapies. It has been utilized in the synthesis of novel, selective ROS1 inhibitors for combating resistant mutations in lung cancer and for creating agents with intracranial activity for treating brain lesions.[2][19] The benzyloxy group is a key feature in many biologically active molecules.[2]

Visualizing Comparative Reactivity

Reactivity_Comparison isomers Bromopyridine Isomers br2 2-Bromopyridine isomers->br2 br3 3-Bromopyridine isomers->br3 br4 4-Bromopyridine isomers->br4 high_react High Reactivity in SNAr & Cross-Coupling br2->high_react Activated C2 n_inhibit Potential Catalyst Inhibition by N br2->n_inhibit ortho-N mod_react Moderate Reactivity, Requires Forcing Conditions br3->mod_react meta-C3 br4->high_react Activated C4

Caption: Logical comparison of the reactivity of bromopyridine isomers.

Conclusion

The selection of a bromopyridine building block is a critical decision in the design of a synthetic route. 4-Bromopyridine and 2-bromopyridine generally exhibit the highest reactivity in palladium-catalyzed cross-coupling reactions due to strong electronic activation from the ring nitrogen.[1] In contrast, 3-bromopyridine is less reactive and may require more vigorous conditions.[1] this compound offers the reactivity of the 3-bromo scaffold combined with a key benzyloxy pharmacophore, making it a highly valuable intermediate for the synthesis of complex, targeted therapeutics, particularly in oncology and neurology.[2][19] This guide provides the foundational data and experimental context to assist researchers in making an informed choice for their specific synthetic and drug development objectives.

References

Reactivity comparison: 3-(Benzyloxy)-5-bromopyridine vs 2-benzyloxy-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Search

I've started gathering experimental data and established reactivity patterns. My focus is on 3-(benzyloxy)-5-bromopyridine and 2-benzyloxy-5-bromopyridine. I'm zeroing in on typical reactions like nucleophilic aromatic substitution, metal-halogen exchange, and cross-coupling.

Acquiring Experimental Data

I'm now deep into the search, hunting for detailed experimental protocols, and quantitative yields/rates for both isomers. Simultaneously, I'm building a diagram to show reactivity influences and preparing a structured comparison guide.

Analyzing Reactivity Differences

I'm currently focused on the reactivity of this compound versus 2-benzyloxy-5-bromopyridine. My plan involves a detailed comparison, starting with an introduction highlighting their structural differences. The goal is to provide a comprehensive guide for the user. I'll consider factors like inductive effects, steric hindrance, and potential reaction mechanisms to explain the differences in their reactivity. I'm aiming for a clear and concise presentation.

Comparing Electronic Influences

I'm now diving into the electronic effects. I'm focusing on the electron-donating and withdrawing influences of the benzyloxy group and the pyridine nitrogen. I'm starting by analyzing how these groups affect the electron density at the carbon-bromine bond and other ring positions for both isomers. I'm paying careful attention to the differing spatial positions of the groups, especially in the 2-benzyloxy-5-bromopyridine isomer, where the nitrogen and benzyloxy are adjacent. This adjacency is clearly a key point.

Evaluating Reaction Mechanisms

My focus has shifted to the proposed reaction mechanism for Suzuki couplings. I'm examining how the electronic effects I've analyzed influence the oxidative addition step. Specifically, I'm predicting which isomer will have the more facile oxidative addition, considering the electron density at the carbon-bromine bond and the steric environment around the bromine atom in both isomers. I'm building on the previous analysis, but now I'm incorporating the role of the palladium catalyst and the influence of the pyridine nitrogen. I'm expecting the 2-benzyloxy isomer to show reduced reactivity.

Prioritizing Steric Considerations

I'm now focusing on the steric impact of the benzyloxy group on the reactivity of the two isomers. I'm exploring how its position in 2-benzyloxy-5-bromopyridine, adjacent to the pyridine nitrogen, introduces steric hindrance that could affect the rate of reactions like oxidative addition. This is in addition to the electronic effects I've considered. I'm looking at how this steric crowding might shield the bromine atom from the palladium catalyst, potentially reducing its reactivity compared to the 3-benzyloxy isomer. I'm actively searching for experimental data to validate these predictions.

Evaluating Synthetic Strategies

Now, I'm analyzing the proposed reaction mechanisms and outlining experimental protocols for key reactions. I'm focusing on the palladium-catalyzed cross-coupling reactions and metal-halogen exchange, aiming to predict reactivity differences based on electronic and steric considerations. I'm prioritizing the presentation of a detailed Suzuki coupling and Buchwald-Hartwig amination protocol. I'm now actively seeking data in the literature to validate the predicted reactivity trends of the two isomers.

Evaluating Reaction Rates

I'm now predicting how the electron density and steric environment affect reaction rates. While the electron-withdrawing nature of the pyridine ring plays a key role, I'm finding that the location and size of the benzyloxy group create subtle, but significant, differences. These effects will likely influence how fast a reaction happens. I'm actively researching known reactions to identify and describe these effects.

Summarizing Reactivity Preferences

I've been analyzing the overall reactivity patterns. The electron-withdrawing nature of the pyridine ring and the position of the benzyloxy group are key. I'm building a framework to present how these factors impact specific reactions, like Suzuki coupling and metal-halogen exchange, aiming to explain which isomer is more reactive under various conditions.

Evaluating Reaction Preferences

I'm now integrating the knowledge from my reactivity analyses to provide specific reaction strategies for the user. I'll outline which isomer is best suited for each reaction, focusing on how electronic and steric factors influence the selection. I'm aiming for a straightforward and practical guide, and I'll include reaction schemes to illustrate key points.

Evaluating Reaction Strategies

My focus now is solidifying the electronic, steric, and mechanistic factors for each isomer. I'm building a robust and informative guide, including specific reaction strategies for the two compounds. The goal is to predict reactivity differences based on electronic and steric considerations. I've found helpful information for Suzuki, Heck, and Buchwald-Hartwig reactions, which is helping me prepare to outline some synthetic procedures.

Biological Activity of 3-(Benzyloxy)-5-bromopyridine Analogs: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive study detailing the synthesis and comparative biological evaluation of a focused library of 3-(benzyloxy)-5-bromopyridine analogs with quantitative data such as IC50 values remains to be published, existing research on related structures provides valuable insights into their potential biological activities. This guide, therefore, aims to provide a broader context by summarizing the known biological effects of compounds containing the benzyloxy and pyridine moieties, which are key components of the target analogs.

Anticancer Potential of Related Scaffolds

Research into compounds featuring benzyloxy-substituted aromatic rings has revealed promising anticancer activities. For instance, studies on 3-benzyloxyhydantoin derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] These compounds, by introducing a hydroxyurea pharmacophore, have demonstrated high potency, with some analogs exhibiting IC50 values in the nanomolar range.[1] The benzyloxy group in these molecules plays a crucial role in their interaction with biological targets.

Furthermore, the pyridine ring is a well-established pharmacophore in a multitude of approved and experimental anticancer drugs. Pyridine derivatives have been successfully developed as kinase inhibitors, a major class of targeted cancer therapies. While not direct analogs of this compound, the principles of their design and their biological activities underscore the potential of the pyridine scaffold in oncology.

Neuroprotective Properties of Benzyloxy-Containing Compounds

The benzyloxy moiety is also a key feature in compounds designed for neurological applications. Studies on benzyloxy-substituted small molecules have identified potent monoamine oxidase B (MAO-B) inhibitors.[2] MAO-B is a key enzyme in the metabolic pathway of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The neuroprotective effects of these compounds have been demonstrated in cellular models of neurotoxicity, suggesting that the benzyloxy group contributes to their ability to protect neurons from damage.[2]

Experimental Considerations

To rigorously assess the biological activity of a novel series of this compound analogs, a standardized set of experimental protocols would be essential. The following outlines a general approach that could be employed:

General Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays Purification->Anticancer Neuroprotection Neuroprotection Assays Purification->Neuroprotection IC50 IC50/EC50 Determination Anticancer->IC50 Neuroprotection->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and data analysis of novel chemical compounds.

Key Experimental Protocols

Antiproliferative Activity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vitro Neuroprotection Assay (Oxidative Stress Model):

  • Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured and differentiated to exhibit neuronal characteristics.

  • Induction of Oxidative Stress: Cells are pre-treated with various concentrations of the this compound analogs for a defined period. Subsequently, oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the analogs and the stress-inducing agent to cells treated with the stressor alone. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, can be calculated.

Future Directions and Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents. The presence of the benzyloxy group and the pyridine ring suggests potential for both anticancer and neuroprotective activities. However, to fully realize this potential, a systematic investigation involving the synthesis of a diverse library of analogs and their rigorous biological evaluation is necessary.

Future research should focus on:

  • Synthesis of a focused library: Analogs with variations in the substituents on both the pyridine and the benzyl rings should be synthesized to explore the structure-activity relationship (SAR).

  • Comprehensive biological screening: Analogs should be tested against a panel of cancer cell lines and in various models of neurodegeneration.

  • Mechanism of action studies: For the most potent compounds, further experiments should be conducted to elucidate their molecular targets and signaling pathways.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound analogs and contribute to the development of new and effective treatments for cancer and neurological disorders.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of publicly available literature on related chemical structures. A comprehensive, direct comparative study on the biological activity of a series of this compound analogs could not be located in the public domain at the time of writing.

References

A Comparative Guide to Purity Assessment of 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 3-(Benzyloxy)-5-bromopyridine is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity essential for the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of three principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitative data versus qualitative impurity identification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.[2][3][4]
Ideal For Quantifying non-volatile and thermally labile compounds. Ideal for routine quality control.[5][6]Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Provides structural information of impurities.[5]Absolute purity determination without the need for a specific reference standard of the analyte. Provides detailed structural information.[3][4][7]
Hypothetical Purity (%) 99.5% (Area Percent)99.6% (Area Percent)99.7% (w/w, using certified internal standard)
Limit of Detection (LOD) Low (ng-µg/mL range)Very Low (pg-ng/mL range)Higher than chromatographic methods (mg range)
Throughput HighHighModerate
Key Advantages High resolution and sensitivity, robust for quantitative analysis.[6]Excellent for identifying volatile organic impurities and provides structural confirmation.Provides absolute purity (mass fraction), non-destructive, and requires no analyte-specific reference standard.[4][7]
Limitations Requires reference standards for impurity identification; not suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5]Lower sensitivity compared to chromatographic methods; higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual starting materials and solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Purity Calculation: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value (w/w %) without the need for a specific this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube. The chosen internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure complete relaxation of all protons (e.g., a long relaxation delay of 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities

The most common synthesis of this compound involves the reaction of 3,5-dibromopyridine with benzyl alcohol in the presence of a base. Potential impurities may include:

  • Starting Materials: Unreacted 3,5-dibromopyridine and benzyl alcohol.

  • By-products: Dibenzyl ether (from self-condensation of benzyl alcohol) and potentially isomeric products.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, toluene).

Visualizing the Workflow

The following diagram illustrates a general workflow for the comprehensive purity assessment of a chemical intermediate like this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Evaluation & Reporting synthesis Synthesis of This compound initial_qc Initial QC (e.g., TLC, Melting Point) synthesis->initial_qc hplc HPLC (Non-volatile impurities) initial_qc->hplc Quantitative Analysis gcms GC-MS (Volatile impurities, Solvents) initial_qc->gcms Impurity Identification qnmr qNMR (Absolute Purity & Structure) initial_qc->qnmr Orthogonal Method data_eval Data Evaluation & Comparison hplc->data_eval gcms->data_eval qnmr->data_eval report Final Purity Report & Certificate of Analysis data_eval->report

Caption: A typical workflow for the synthesis and purity assessment of a chemical intermediate.

Conclusion

A comprehensive purity assessment of this compound is best achieved by the complementary use of multiple analytical techniques. HPLC is the workhorse for routine quality control and quantification of non-volatile impurities due to its robustness and precision.[6] GC-MS is invaluable for identifying and quantifying volatile organic impurities and residual solvents, which are common in synthetic processes.[5] Quantitative NMR provides a powerful orthogonal method for determining an absolute purity value and confirming the structure of the main component and any identifiable impurities, without the need for an analyte-specific reference standard.[3][4][7] The selection and application of these methods will ensure a high-quality intermediate, which is critical for the successful development of new pharmaceuticals.

References

A Comparative Guide to the Structural Confirmation of 3-(Benzyloxy)-5-bromopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 3-(benzyloxy)-5-bromopyridine undergoing three common palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira. The objective is to offer a clear, data-driven overview of the expected products, their structural confirmation, and the experimental protocols necessary to achieve these transformations. This information is intended to aid researchers in selecting the appropriate synthetic route and in confirming the structure of their target molecules.

Introduction to this compound Reactions

This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the bromine atom at the 5-position allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the introduction of diverse functionalities onto the pyridine core. This guide focuses on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this substrate.

Comparison of Reaction Products and Yields

The following table summarizes the typical reaction products, yields, and conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound with representative coupling partners.

Reaction TypeCoupling PartnerProductTypical Yield (%)Key Reaction Conditions
Suzuki Coupling Phenylboronic Acid3-(Benzyloxy)-5-phenylpyridine69-95%Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-110 °C
Buchwald-Hartwig Amination Morpholine4-(3-(Benzyloxy)pyridin-5-yl)morpholine70-90%Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-110 °C
Sonogashira Coupling Phenylacetylene3-(Benzyloxy)-5-(phenylethynyl)pyridine65-98%PdCl₂(PPh₃)₂, CuI, Et₃N, THF/DMF, rt-100 °C

Structural Confirmation Data

Confirmation of the successful synthesis of the target products relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data for the products of each reaction.

3-(Benzyloxy)-5-phenylpyridine (Suzuki Product)
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (d, J = 1.9 Hz, 1H), 8.45 (d, J = 2.8 Hz, 1H), 7.82 (t, J = 2.4 Hz, 1H), 7.60 – 7.55 (m, 2H), 7.48 – 7.35 (m, 8H), 5.22 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 155.9, 144.5, 141.0, 137.2, 136.5, 134.5, 129.1, 128.8, 128.4, 128.1, 127.2, 123.0, 70.9.
MS (ESI) m/z 264.1 [M+H]⁺
4-(3-(Benzyloxy)pyridin-5-yl)morpholine (Buchwald-Hartwig Product)
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, J = 1.8 Hz, 1H), 7.98 (d, J = 2.8 Hz, 1H), 7.45 – 7.32 (m, 5H), 7.05 (t, J = 2.3 Hz, 1H), 5.12 (s, 2H), 3.88 (t, J = 4.9 Hz, 4H), 3.25 (t, J = 4.9 Hz, 4H).
¹³C NMR (CDCl₃, 101 MHz) δ 152.5, 142.0, 136.8, 135.0, 128.7, 128.2, 127.6, 119.5, 115.8, 70.4, 66.8, 49.5.
MS (ESI) m/z 271.1 [M+H]⁺
3-(Benzyloxy)-5-(phenylethynyl)pyridine (Sonogashira Product)
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.52 (d, J = 1.6 Hz, 1H), 8.41 (d, J = 2.7 Hz, 1H), 7.68 (t, J = 2.2 Hz, 1H), 7.55 – 7.52 (m, 2H), 7.46 – 7.35 (m, 8H), 5.18 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 156.2, 148.1, 142.5, 136.2, 131.8, 129.1, 128.8, 128.5, 128.2, 127.9, 122.5, 118.8, 91.5, 84.8, 70.8.
MS (ESI) m/z 286.1 [M+H]⁺

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization based on the specific substrate and desired scale.

General Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable ligand, like SPhos (0.04 equiv.).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (e.g., morpholine, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a phosphine ligand, such as BINAP (0.03 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagents: Add an anhydrous solvent, typically a mixture of THF and triethylamine (Et₃N). Degas the mixture with a stream of inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through Celite and wash with the reaction solvent. Remove the solvent under reduced pressure and purify the crude product via column chromatography.

Alternative Synthetic Approaches

While palladium-catalyzed cross-coupling reactions are highly efficient, alternative methods exist for the formation of C-C and C-N bonds on pyridine rings. These can be valuable when functional group tolerance is a concern or when different regioselectivity is desired.

  • For C-C Bond Formation (Alternatives to Suzuki):

    • Stille Coupling: Utilizes organotin reagents. It is tolerant of a wide range of functional groups but is often avoided due to the toxicity of tin compounds.

    • Negishi Coupling: Employs organozinc reagents, which are generally more reactive than organoboranes, allowing for milder reaction conditions in some cases.

  • For C-N Bond Formation (Alternatives to Buchwald-Hartwig):

    • Ullmann Condensation: A classical copper-catalyzed method. It typically requires higher reaction temperatures and is less functional-group tolerant than the Buchwald-Hartwig amination.

    • Nucleophilic Aromatic Substitution (SNAAr): Can be effective if the pyridine ring is sufficiently activated with electron-withdrawing groups. For this compound, this is generally not a feasible pathway without further modification.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each of the discussed cross-coupling reactions.

Suzuki_Workflow A 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) A->B C 3. Add Degassed Solvent (e.g., Toluene/H₂O) B->C D 4. Heat & Stir (e.g., 80-110 °C) C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up (Extraction, Washing) E->F G 7. Purification (Column Chromatography) F->G H Product G->H Buchwald_Hartwig_Workflow A 1. Add Reactants & Base (Inert) (Aryl Halide, Amine, NaOtBu) B 2. Add Catalyst & Ligand (e.g., Pd₂(dba)₃, BINAP) A->B C 3. Add Anhydrous Solvent (e.g., Toluene) B->C D 4. Heat & Stir (e.g., 80-110 °C) C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up (Filtration, Concentration) E->F G 7. Purification (Column Chromatography) F->G H Product G->H Sonogashira_Workflow A 1. Add Aryl Halide & Catalysts (PdCl₂(PPh₃)₂, CuI) B 2. Add Solvent & Base (e.g., THF, Et₃N) A->B C 3. Degas Mixture B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Temp (rt - heat) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Work-up & Purification (Filtration, Chromatography) F->G H Product G->H Catalytic_Cycle cluster_suzuki Suzuki Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_sonogashira Sonogashira Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'-B(OR)₂ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Base Reductive\nElimination->Pd(0) Ar-Ar' Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition ->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination ->Pd(0)L Ar-NR₂ Pd(0) Pd(0) Oxidative\nAddition   Oxidative Addition   Pd(0) ->Oxidative\nAddition   Ar-X Transmetalation Transmetalation Oxidative\nAddition  ->Transmetalation Cu-C≡CR' Reductive\nElimination   Reductive Elimination   Transmetalation ->Reductive\nElimination   Reductive\nElimination  ->Pd(0) Ar-C≡CR'

A Researcher's Guide to 3-(Benzyloxy)-5-bromopyridine: Computational and Experimental Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-(Benzyloxy)-5-bromopyridine stands as a versatile intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] This guide provides a comparative overview of its known properties and outlines a theoretical and computational framework for its further investigation, drawing parallels with related pyridine derivatives.

This compound, featuring a pyridine ring substituted with a bromine atom and a benzyloxy group, is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies for cancer and neurological disorders.[1] Its unique structure allows for diverse chemical modifications, enabling the design of molecules with potentially enhanced efficacy and reduced side effects.[1] While extensive computational and experimental data on this compound itself is limited, this guide consolidates the available information and provides a roadmap for its comprehensive analysis by comparing it with other well-studied substituted pyridines.

Physicochemical and Computed Properties

A summary of the known physicochemical and computed properties of this compound is presented below. This data is crucial for its application in synthetic chemistry and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[1][2]
Molecular Weight 264.12 g/mol [1][2]
Appearance White to almost white powder/crystal[1]
Melting Point 69 - 73 °C[1]
Purity ≥ 98% (GC)[1]
CAS Number 130722-95-1[1][2]
XlogP (Computed) 3.0PubChem
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dimethylformamide)[3]

Computational and Theoretical Analysis: A Comparative Framework

Below is a comparative table outlining key computational parameters that would be investigated for this compound, alongside representative data for other substituted pyridines to provide context.

Computational ParameterDescriptionExpected Significance for this compoundComparative Example (from literature on other pyridines)
Optimized Molecular Geometry Bond lengths, bond angles, and dihedral angles in the lowest energy conformation.Provides insights into the spatial arrangement of the benzyloxy and bromo substituents and their potential steric interactions.For 2-aminopyridines, computed C-N bond lengths are often shorter than typical single bonds, indicating electron delocalization.
Vibrational Frequencies (IR/Raman) Calculated vibrational modes corresponding to stretching, bending, and torsional motions.Aids in the interpretation of experimental infrared and Raman spectra for structural confirmation.DFT calculations on pyridine-2,6-dicarbonyl dichloride have been used to assign vibrational modes with good agreement to experimental data.
Frontier Molecular Orbitals (HOMO/LUMO) Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transition properties. A smaller gap suggests higher reactivity.In studies of pyridine derivatives, the distribution of HOMO and LUMO can indicate sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.MEP maps of substituted pyridines reveal the influence of substituents on the nitrogen atom's basicity and the ring's reactivity.
Natural Bond Orbital (NBO) Analysis Describes charge distribution, hybridization, and intramolecular interactions.Can quantify the delocalization of electron density and the nature of the C-Br and C-O bonds, as well as hyperconjugative interactions.NBO analysis has been used to understand the stabilization of different tautomers in aminopyridines.

Experimental Protocols for Characterization

The following section details standard experimental protocols that would be employed to characterize this compound, based on methodologies reported for similar compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the protons on the pyridine and benzene rings, as well as the methylene protons of the benzyloxy group.

    • ¹³C NMR: To identify the number and types of carbon atoms. The chemical shifts would be influenced by the electronegativity of the attached bromine, oxygen, and nitrogen atoms.

    • Solvent: Typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

    • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups based on their characteristic vibrational frequencies.

    • Expected Bands: C-H stretching (aromatic), C=N and C=C stretching (pyridine ring), C-O-C stretching (ether linkage), and C-Br stretching.

    • Sample Preparation: KBr pellet or as a thin film.

Biological Activity Screening

Given its role as a precursor in drug discovery, this compound itself or its derivatives would be subjected to a battery of in vitro assays to assess their biological potential.

  • Anticancer Activity:

    • Assay: MTT or SRB assay to determine cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

    • Procedure: Cells are incubated with varying concentrations of the compound for a specified period (e.g., 48-72 hours). Cell viability is then measured spectrophotometrically.

    • Data: Results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Antimicrobial Activity:

    • Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Procedure: The compound is serially diluted in a liquid growth medium in a 96-well plate and inoculated with a standardized suspension of bacteria or fungi. The MIC is the lowest concentration that inhibits visible growth after incubation.

    • Test Organisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

Comparative Biological Activity of Related Pyridine Derivatives

While direct biological activity data for this compound is not available, the following table presents data for other substituted pyridine derivatives to illustrate the potential therapeutic applications of this class of compounds.

Compound ClassTarget/ActivityReported IC₅₀ / Activity
Substituted Oxopyridine DerivativesFactor XIa (FXIa) InhibitorsIC₅₀ values ranging from 4.9 nM to >280 nM.
N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) PropanamidesAntiproliferative AgentsIC₅₀ values against MCF-7 cells ranging from 6.93 µM to 85.20 µM.
Benzenesulphonamide DerivativesAnti-inflammatory, AntimicrobialShowed good anti-inflammatory and antimicrobial activities.
Dihydrofuro[2,3-b]pyridine DerivativesIRAK4 InhibitorsIdentified as potent inhibitors for anti-inflammatory therapeutics.

Visualizing the Research Workflow

The comprehensive study of a novel compound like this compound involves a logical progression from theoretical modeling to experimental validation and biological evaluation. The following diagram illustrates this typical workflow.

G cluster_computational Computational Studies cluster_synthesis Chemical Synthesis & Characterization cluster_experimental Experimental Evaluation cluster_development Lead Optimization & Development mol_design Molecular Design & Initial Structure dft DFT/HF Calculations (Geometry, Vibrational Frequencies) mol_design->dft electronic_prop Electronic Properties (HOMO-LUMO, MEP) dft->electronic_prop synthesis Synthesis of this compound electronic_prop->synthesis Guide Synthesis purification Purification & Purity Assessment (GC, TLC) synthesis->purification spectroscopy Spectroscopic Characterization (NMR, IR, MS) purification->spectroscopy spectroscopy->electronic_prop Validate Calculations physicochem Physicochemical Properties (Melting Point, Solubility) spectroscopy->physicochem biological_screen In Vitro Biological Screening (Anticancer, Antimicrobial) physicochem->biological_screen sar Structure-Activity Relationship (SAR) Studies biological_screen->sar sar->mol_design Feedback for New Designs lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

A typical workflow for the computational and experimental investigation of a novel synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)-5-bromopyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-(Benzyloxy)-5-bromopyridine are paramount to ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety data.

Hazard Identification and Safety Profile

This compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Understanding its hazard profile is the foundational step toward its safe handling and disposal.

Key Safety Data:

PropertyValueSource
Molecular FormulaC12H10BrNOPubChem[1]
Molecular Weight264.12 g/mol PubChem[1]
Melting Point69.0 to 73.0 °CChemicalBook[2]
Boiling Point343.7±27.0 °C (Predicted)ChemicalBook[2]
Density1.438±0.06 g/cm3 (Predicted)ChemicalBook[2]
StorageSealed in dry, Room TemperatureChemicalBook[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Work should be conducted in a well-ventilated area.[3]
Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[4]

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[4]

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4] The label should also include the full chemical name, "this compound," without abbreviations.[4]

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.[4]

Step 4: Professional Disposal

  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[4]

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[4]

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

For spills, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition and use spark-proof tools.[3] Collect the spilled material for disposal in suitable, closed containers.[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area A->B C Identify Waste Containing This compound B->C Begin Disposal Process D Segregate from Incompatible Chemicals C->D E Collect in a Labeled, Leak-Proof Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Hazardous Waste Company F->G Ready for Disposal H Provide Waste Information G->H I Schedule Waste Pickup H->I J Spill or Exposure Occurs K Follow First-Aid Measures (Inhalation, Skin, Eye, Ingestion) J->K L Contain Spill & Evacuate J->L M Report to Safety Officer L->M

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 3-(Benzyloxy)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Benzyloxy)-5-bromopyridine. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] The following table summarizes the required Personal Protective Equipment (PPE) to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin Protection Chemical-impermeable gloves (e.g., Butyl rubber recommended for pyridine derivatives) and a fire/flame-resistant lab coat.[4][5]Prevents skin contact which can cause irritation.[1][2][3] Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with pyridine.[5][6][7]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[6] If exposure limits are exceeded, a full-face respirator should be used.[4]Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1][2][3]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the designated work area, typically a chemical fume hood, is clean and operational.[6] Confirm that an emergency eyewash station and safety shower are accessible.[5]

  • Donning PPE: Put on all required PPE as specified in the table above. Gloves must be inspected for any damage before use.[4]

  • Chemical Handling:

    • Handle in a well-ventilated place.[4]

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools to prevent ignition.[4]

  • Post-Handling:

    • Wash hands thoroughly after handling, even after wearing gloves.[4]

    • Clean the work area and any equipment used.

    • Contaminated clothing should be removed immediately and washed before reuse.[3][4]

Storage Plan

Storage ConditionSpecificationReason
Container Store in the original, tightly closed container.[4]Prevents contamination and release of vapors.
Location A dry, cool, and well-ventilated place.[2][4]Ensures chemical stability and prevents pressure build-up.
Compatibility Store away from incompatible materials such as strong oxidizing agents and acids.[2][5]Avoids hazardous chemical reactions.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Accidental Release Measures

  • Immediate Action: Evacuate personnel to a safe area and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Containment: Use spark-proof tools and explosion-proof equipment for cleanup.[4]

  • Cleanup:

    • For small spills, absorb with an inert material (e.g., dry sand or earth) and place in a suitable, closed container for disposal.[8]

    • Do not let the chemical enter drains.[9]

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]

    • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

Disposal Plan

This compound and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect waste in a designated, leak-proof, and clearly labeled container.[10] The label should include "Hazardous Waste" and the full chemical name.[10]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[10]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[10] Do not dispose of it down the drain or in regular trash.[10]

Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe handle_chem 3. Handle Chemical - Avoid dust/contact - Use non-sparking tools don_ppe->handle_chem wash_hands 4. Wash Hands Thoroughly handle_chem->wash_hands collect_waste 6. Collect Hazardous Waste handle_chem->collect_waste clean_area 5. Clean Work Area wash_hands->clean_area store_waste 7. Store Waste Securely collect_waste->store_waste dispose_waste 8. Arrange Professional Disposal store_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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3-(Benzyloxy)-5-bromopyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.